DC-S239
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H15N3O5S |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
ethyl 2-amino-4-methyl-5-[(3-nitrophenyl)carbamoyl]thiophene-3-carboxylate |
InChI |
InChI=1S/C15H15N3O5S/c1-3-23-15(20)11-8(2)12(24-13(11)16)14(19)17-9-5-4-6-10(7-9)18(21)22/h4-7H,3,16H2,1-2H3,(H,17,19) |
InChI Key |
SIVTXLSKYVOFHS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DC-S239 ethyl 2-amino-4-methyl-5-((3-nitrophenyl)carbamoyl)thiophene-3-carboxylate |
Origin of Product |
United States |
Foundational & Exploratory
DC-S239: A Selective Inhibitor of Histone Methyltransferase SET7
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
DC-S239 is a potent and selective small-molecule inhibitor of the histone methyltransferase SET7 (also known as SETD7, KMT7, or SET9). SET7 is a lysine methyltransferase that plays a crucial role in regulating gene expression and various cellular processes through the methylation of both histone and non-histone proteins. Dysregulation of SET7 activity has been implicated in a range of diseases, including cancer, making it an attractive therapeutic target. This compound was identified through a combination of pharmacophore- and docking-based virtual screening, followed by chemical optimization. This document provides a comprehensive technical overview of this compound, including its biochemical and cellular activities, selectivity profile, and the experimental protocols used for its characterization.
Quantitative Data
The inhibitory activity and selectivity of this compound have been characterized through a series of biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Activity of this compound against SET7
| Parameter | Value |
| IC50 | 4.59 µM |
Table 2: Selectivity Profile of this compound
| Methyltransferase | Percent Inhibition at 100 µM |
| SET7 | 90% |
| DNMT1 | < 45% |
| DOT1L | < 45% |
| EZH2 | < 45% |
| NSD1 | < 45% |
| SETD8 | < 45% |
| G9a | < 45% |
Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 |
| MCF7 | Breast Cancer | 10.93 µM |
| HL-60 | Promyelocytic Leukemia | 16.43 µM |
| MV4-11 | Acute Myeloid Leukemia | Not specified |
| HCT116 | Colon Cancer | No significant effect |
| DHL4 | Lymphoma | No significant effect |
Experimental Protocols
The following sections detail the methodologies employed in the discovery and characterization of this compound.
Virtual Screening Workflow
This compound was identified from a virtual screening campaign that integrated pharmacophore modeling and molecular docking. The general workflow is outlined below.
1. Pharmacophore Model Generation: A pharmacophore model was generated based on the structure of known SET7 inhibitors. This model defined the key chemical features required for binding to the SET7 active site.
2. Database Screening: The pharmacophore model was used to screen a large compound database, filtering for molecules that matched the defined features.
3. Molecular Docking: The filtered compounds were then subjected to molecular docking simulations using a model of the SET7 protein structure. This step predicted the binding pose and affinity of each compound.
4. Hit Identification and Optimization: Compounds with favorable docking scores and predicted interactions with key residues in the SET7 active site were selected as initial hits. DC-S100 was identified as a hit compound, and subsequent structure-activity relationship (SAR) studies and chemical modifications led to the discovery of the more potent and selective this compound.
Biochemical Inhibition Assay (AlphaLISA)
The inhibitory activity of this compound against SET7 and other methyltransferases was determined using an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) method.
Protocol:
-
Reaction Setup: The reaction was performed in a 384-well plate. The reaction mixture contained recombinant human SET7 enzyme, a biotinylated histone H3 peptide substrate, and S-adenosyl-L-methionine (SAM) as the methyl donor, in an appropriate assay buffer.
-
Inhibitor Addition: this compound, dissolved in DMSO, was added to the reaction mixture at various concentrations. A DMSO control (no inhibitor) was also included.
-
Incubation: The reaction was incubated at room temperature for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Detection: Streptavidin-coated donor beads and anti-methylated lysine antibody-conjugated acceptor beads were added to the wells. In the absence of inhibition, the methylated biotinylated peptide brings the donor and acceptor beads into proximity, generating a chemiluminescent signal upon excitation.
-
Data Analysis: The signal was measured using a plate reader. The percentage of inhibition was calculated relative to the DMSO control, and the IC50 value was determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT or Alamar Blue)
The anti-proliferative effects of this compound on various cancer cell lines were assessed using either an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Alamar Blue assay.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF7, HL-60) were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with various concentrations of this compound (typically from 0 to 100 µM) for a specified duration (e.g., 120 hours).
-
Reagent Addition: After the treatment period, MTT or Alamar Blue reagent was added to each well.
-
Incubation: The plates were incubated for a few hours to allow viable cells to metabolize the reagent. In the MTT assay, this results in the formation of purple formazan crystals. In the Alamar Blue assay, the reagent changes color and becomes fluorescent.
-
Signal Quantification: For the MTT assay, a solubilization solution was added to dissolve the formazan crystals, and the absorbance was measured. For the Alamar Blue assay, fluorescence or absorbance was measured directly.
-
Data Analysis: The cell viability was calculated as a percentage of the untreated control cells. The IC50 values were determined from the dose-response curves.
Mechanism of Action and Signaling Pathways
SET7 is known to regulate a multitude of cellular signaling pathways. Inhibition of SET7 by this compound is expected to modulate these pathways, leading to its observed anti-cancer effects.
DC-S239: A Potent and Selective Histone Methyltransferase SET7 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and biological activity of DC-S239, a potent and selective inhibitor of the histone methyltransferase SET7. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound as a chemical probe and potential therapeutic agent.
Molecular Structure and Physicochemical Properties
This compound is a small molecule inhibitor with the chemical formula C15H15N3O5S.[1] Its structure and key physicochemical properties are summarized in the tables below.
Table 1: Chemical Identifiers and Molecular Properties of this compound
| Property | Value | Reference |
| IUPAC Name | Ethyl 2-amino-4-methyl-5-[(3-nitrophenyl)formamido]thiophene-3-carboxylate | [1] |
| CAS Number | 303141-21-1 | [1] |
| Chemical Formula | C15H15N3O5S | [1] |
| Molecular Weight | 349.36 g/mol | [1] |
| Exact Mass | 349.0732 | [1] |
| SMILES | O=C(C1=C(N)SC(C(NC2=CC=CC(--INVALID-LINK--=O)=C2)=O)=C1C)OCC | [1] |
| InChI Key | SIVTXLSKYVOFHS-UHFFFAOYSA-N | [1] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Appearance | Crystalline solid | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C for long-term stability | [1] |
Biological Activity and Pharmacological Properties
This compound is a potent and selective inhibitor of SET7 (also known as SETD7 or KMT7), a histone methyltransferase that monomethylates histone H3 at lysine 4 (H3K4) and various non-histone proteins.[2][3] Inhibition of SET7 has been implicated in various cellular processes, including cell cycle control, DNA damage response, and gene transcription, making it a target of interest for therapeutic intervention in diseases such as cancer.
Table 3: In Vitro Biological Activity of this compound
| Target | IC50 (μM) | Assay Type | Reference |
| SET7 | 4.59 | Enzymatic Assay | |
| DNMT1 | >100 | Enzymatic Assay | |
| DOT1L | >100 | Enzymatic Assay | |
| EZH2 | >100 | Enzymatic Assay | |
| G9a | >100 | Enzymatic Assay | |
| NSD1 | >100 | Enzymatic Assay | |
| SETD8 | >100 | Enzymatic Assay |
Table 4: Cellular Activity of this compound
| Cell Line | Cancer Type | IC50 (μM) | Assay | Reference |
| MCF7 | Breast Cancer | 10.93 | Cell Proliferation | |
| HL-60 | Acute Promyelocytic Leukemia | 16.43 | Cell Proliferation | |
| MV4-11 | Acute Myeloid Leukemia | > 50 | Cell Proliferation | |
| HCT116 | Colorectal Carcinoma | > 50 | Cell Proliferation | |
| DHL4 | Diffuse Large B-cell Lymphoma | > 50 | Cell Proliferation |
Experimental Protocols
The following are detailed methodologies for key experiments involving the characterization of this compound, based on the study by Ding et al. (2018).
SET7 Enzymatic Inhibition Assay
This assay determines the in vitro potency of this compound against the SET7 methyltransferase.
Materials:
-
Recombinant human SET7 protein
-
Biotinylated histone H3 (1-21) peptide substrate
-
S-(5'-adenosyl)-L-homocysteine (SAH)
-
AlphaLISA® anti-H3K4me1 acceptor beads
-
Streptavidin-coated donor beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
This compound (dissolved in DMSO)
-
384-well microplate
Protocol:
-
Prepare a serial dilution of this compound in DMSO.
-
Add 2.5 µL of the compound solution to the wells of a 384-well plate.
-
Add 5 µL of SET7 enzyme and 2.5 µL of biotinylated H3 peptide substrate to each well.
-
Initiate the reaction by adding 5 µL of SAH.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of a solution containing AlphaLISA® acceptor beads.
-
Add 5 µL of streptavidin-coated donor beads.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate the IC50 value by fitting the dose-response curve using a suitable software.
Cell Proliferation Assay
This assay evaluates the effect of this compound on the growth of various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF7, HL-60, MV4-11, HCT116, DHL4)
-
Complete cell culture medium (specific to each cell line)
-
This compound (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well clear-bottom microplates
-
Luminometer
Protocol:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents by shaking the plate for 2 minutes.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the SET7 signaling pathway and the experimental workflow for the identification and characterization of this compound.
Caption: SET7 methylates histone and non-histone proteins, regulating key cellular processes.
Caption: Workflow for the discovery and characterization of this compound as a SET7 inhibitor.
References
- 1. medkoo.com [medkoo.com]
- 2. Identification and Characterizations of Novel, Selective Histone Methyltransferase SET7 Inhibitors by Scaffold Hopping- and 2D-Molecular Fingerprint-Based Similarity Search - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Set7/9 Impacts <i>COL2A1</i> Expression Through Binding and Repression of SirT1 Histone Deacetylation [ouci.dntb.gov.ua]
SET7: A Double-Edged Sword in Breast Cancer and a Novel Therapeutic Target
For Immediate Release
[City, State] – [Date] – The lysine methyltransferase SET7, also known as SETD7, is emerging as a critical and complex player in the landscape of breast cancer biology. A comprehensive analysis of recent research reveals its multifaceted role in tumor progression, patient prognosis, and its potential as a therapeutic target. This in-depth guide synthesizes the current understanding of SET7 for researchers, scientists, and drug development professionals, detailing its intricate signaling networks, prognostic significance, and methodologies for its investigation.
SET7's influence on breast cancer is highly context-dependent, acting as both a tumor promoter and a suppressor through its interaction with key cellular pathways. Its expression levels and activity can significantly impact patient outcomes, varying across different breast cancer subtypes. This guide provides a thorough examination of these roles, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.
The Dichotomous Role of SET7 in Breast Cancer Progression
SET7's function in breast cancer is not straightforward. Its ability to methylate both histone and non-histone proteins allows it to regulate a wide array of cellular processes, including gene expression, protein stability, and DNA damage response.
As a Tumor Promoter:
-
Estrogen Receptor Alpha (ERα) Stabilization: SET7 methylates ERα at lysine 302, leading to its stabilization and enhanced transcriptional activity. This is crucial in the majority of breast cancers that are ER-positive, where ERα signaling drives tumor growth.[1][2] Inhibition of SET7 has been shown to decrease ERα expression and transcriptional activity, thereby impeding estrogen-dependent cell proliferation.[3]
-
Activation of Pro-Proliferative and Pro-Metastatic Factors: SET7 can activate the transcription of RUNX2, a key factor in breast cancer cell proliferation, migration, and invasion.[4][5][6] It also promotes the expression of vascular endothelial growth factor (VEGF) through its interaction with GATA1, fostering tumor angiogenesis.[7]
-
Regulation of Redox Homeostasis: SET7 acts as a positive activator of the KEAP1-NRF2 pathway, which protects cancer cells from oxidative stress by upregulating antioxidant enzymes.[8][9] This allows tumor cells to survive in a high-stress environment.
As a Tumor Suppressor:
-
Inhibition of Epithelial-Mesenchymal Transition (EMT): SET7 can suppress EMT, a critical process for cancer metastasis, by methylating and promoting the degradation of DNMT1 and E2F1, leading to decreased expression of the EMT-inducing transcription factor Snail.[7]
-
Modulation of p53 Activity: While some studies suggest SET7 is dispensable for the p53-mediated DNA damage response in vivo[10], others indicate it can methylate and regulate p53, a critical tumor suppressor.[8] The precise role of this interaction in breast cancer warrants further investigation.
Prognostic Significance of SET7 Expression
The prognostic value of SET7 expression in breast cancer is subtype-dependent, leading to some conflicting reports in the literature.
-
Overall Poor Prognosis: Several studies indicate that high SET7 expression is associated with a poorer prognosis in breast cancer patients.[8][9] An analysis of The Cancer Genome Atlas (TCGA) database revealed that patients with high SET7 expression had a median survival time of 9.5 years, compared to 18.1 years for those with low expression.[8][9]
-
Subtype-Specific Prognosis: The impact of SET7 expression on patient outcomes differs across breast cancer subtypes. High SET7 expression is particularly correlated with worse recurrence-free survival in the basal-like subtype.[11][12] Conversely, in the luminal A subtype, high SET7 expression is associated with worse recurrence-free survival in patients receiving only endocrine therapy.[11]
-
Association with HER2-Enriched Subtype: SET7 expression is highest in the HER2 (ERBB2)-enriched molecular subtype.[11][12] High SET7-expressing tumors also show a higher rate of ERBB2 mutations.[11]
Quantitative Data Summary
The following tables summarize key quantitative findings from various studies on SET7 in breast cancer.
| Patient Cohort | Parameter Measured | Finding | Reference |
| TCGA (n=1086) | Median Overall Survival | High SET7 Expression: 9.5 years | [8][9] |
| Low SET7 Expression: 18.1 years | [8][9] | ||
| Basal-like Subtype | Recurrence-Free Survival | High SET7 expression correlated with worse RFS (p < 0.009) | [11][12] |
| HER2-Enriched Subtype | ERBB2 Mutation Rate | High SET7 Tumors: 20% | [11] |
| Low SET7 Tumors: 5% | [11] | ||
| Luminal A Subtype (Endocrine Therapy Only) | Recurrence-Free Survival | High SET7 expression correlated with worse RFS (p = 0.0325) | [11] |
| Cell Line | Experimental Condition | Quantitative Effect | Reference |
| MCF-7 | Treatment with Cyproheptadine (SET7 inhibitor) | Decreased expression and transcriptional activity of ERα | [3] |
| MCF-7 | Treatment with Cyproheptadine (SET7 inhibitor) | Inhibition of estrogen-dependent cell growth | [3] |
| MCF-7 and MDA-MB-231 | Downregulation of SET7 | Impaired expression of antioxidant enzymes | [8][9] |
| MCF-7 and MDA-MB-231 | Knockdown of SET7 | Robustly inhibited migration and invasion activities | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions of SET7, the following diagrams have been generated using the DOT language.
Caption: SET7's dual role in breast cancer signaling pathways.
Caption: Workflow for evaluating SET7 inhibitors in breast cancer.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of SET7 in breast cancer.
Immunohistochemistry (IHC) for SET7 in Breast Cancer Tissue
Objective: To determine the expression and localization of SET7 protein in formalin-fixed, paraffin-embedded (FFPE) breast cancer tissue sections.
Materials:
-
FFPE breast cancer tissue slides (4-5 µm thick)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-SETD7 polyclonal antibody (Dilution to be optimized, typically 1:100 - 1:500)
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Peroxidase Blocking:
-
Incubate sections in 3% H2O2 in methanol for 10 minutes to block endogenous peroxidase activity.[13]
-
Rinse with PBS twice for 5 minutes each.
-
-
Blocking:
-
Incubate with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate with the primary anti-SET7 antibody at the optimized dilution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS three times for 5 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse with PBS three times for 5 minutes each.
-
Apply DAB substrate solution and incubate until the desired color intensity develops (typically < 5 minutes).[13]
-
Wash slides with deionized water.
-
-
Counterstaining and Mounting:
Cell Viability Assay (MTT/MTS) for SET7 Inhibition
Objective: To assess the effect of SET7 inhibition on the viability and proliferation of breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
96-well plates
-
SET7 inhibitor (e.g., cyproheptadine) or siRNA targeting SET7
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
Plate reader
Protocol:
-
Cell Seeding:
-
Seed breast cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[15]
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Treatment:
-
Treat cells with various concentrations of the SET7 inhibitor or transfect with SET7 siRNA. Include appropriate vehicle controls (e.g., DMSO) and negative controls (e.g., non-targeting siRNA).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
-
MTT/MTS Assay:
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
In Vivo Xenograft Studies
Objective: To evaluate the effect of SET7 inhibition on breast cancer tumor growth in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Breast cancer cells (e.g., MCF-7, MDA-MB-231)
-
Matrigel (optional, for enhancing tumor take)
-
SET7 inhibitor
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Cell Preparation and Implantation:
-
Harvest breast cancer cells and resuspend them in sterile PBS or medium, potentially mixed with Matrigel.
-
Subcutaneously inject 1-10 million cells into the flank of each mouse. For ER+ cells like MCF-7, estrogen supplementation may be required.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
-
Inhibitor Administration:
-
Administer the SET7 inhibitor and vehicle control to their respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
-
Tumor Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal weight and overall health.
-
-
Study Endpoint and Analysis:
-
At the end of the study (due to tumor size limits or treatment duration), euthanize the mice.
-
Excise tumors, weigh them, and process them for further analysis (e.g., IHC, western blotting).
-
Compare tumor growth rates and final tumor weights between the treatment and control groups.
-
Future Directions and Therapeutic Potential
The complex role of SET7 in breast cancer presents both challenges and opportunities for therapeutic development. Its context-dependent functions necessitate a deep understanding of the molecular subtype and signaling landscape of a given tumor to predict the response to a SET7-targeting therapy.
The identification of small molecule inhibitors of SET7, such as the repurposed antiallergy drug cyproheptadine[3], provides a promising starting point for drug discovery efforts. Further development of more potent and selective SET7 inhibitors is warranted.
Future research should focus on:
-
Elucidating the precise mechanisms that dictate SET7's switch between tumor-promoting and tumor-suppressing roles.
-
Identifying biomarkers that can predict which patients are most likely to benefit from SET7 inhibition.
-
Investigating the efficacy of SET7 inhibitors in combination with existing breast cancer therapies, such as endocrine therapy or chemotherapy, particularly in resistant tumors.
References
- 1. Regulation of Estrogen Receptor Alpha by the SET7 lysine methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of estrogen receptor alpha by the SET7 lysine methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Cyproheptadine as an Inhibitor of SET Domain Containing Lysine Methyltransferase 7/9 (Set7/9) That Regulates Estrogen-Dependent Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of SET domain containing lysine methyltransferase 7 in tumorigenesis and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SET7/9 promotes multiple malignant processes in breast cancer development via RUNX2 activation and is negatively regulated by TRIM21 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SETD7 is a prognosis predicting factor of breast cancer and regulates redox homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The methyltransferase Set7/9 (Setd7) is dispensable for the p53-mediated DNA damage response in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SETD7 Expression Is Associated with Breast Cancer Survival Outcomes for Specific Molecular Subtypes: A Systematic Analysis of Publicly Available Datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 14. bosterbio.com [bosterbio.com]
- 15. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Selective SET7 Inhibitor DC-S239: A Technical Overview of its Role in Gene Transcription
For Immediate Release
This technical guide provides an in-depth analysis of DC-S239, a potent and selective inhibitor of the histone methyltransferase SET7. Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action of this compound, its impact on gene transcription, and the experimental protocols utilized for its characterization.
Core Concepts: SET7 and its Role in Gene Transcription
SET7 (also known as SETD7, KMT7, or SET9) is a lysine methyltransferase that plays a crucial role in regulating gene expression. It catalyzes the monomethylation of histone H3 at lysine 4 (H3K4me1), an epigenetic mark predominantly associated with the enhancers of active genes. By influencing chromatin structure, SET7-mediated H3K4 methylation is a key step in facilitating the binding of transcription factors and the initiation of gene transcription. Beyond histones, SET7 also methylates a variety of non-histone proteins, including transcription factors and tumor suppressors, thereby modulating their activity and stability. The multifaceted role of SET7 makes it a significant target in various diseases, including cancer.
This compound: A Selective Inhibitor of SET7
This compound was identified through a combination of pharmacophore- and docking-based virtual screening and subsequent chemical optimization. It acts as a selective inhibitor of SET7, demonstrating potent activity against this enzyme while exhibiting minimal effects on other histone methyltransferases.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available research.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (μM) |
| SET7 | 4.59 |
Table 2: Selectivity Profile of this compound
| Enzyme | Inhibition at 100 μM |
| DNMT1 | < 45% |
| DOT1L | < 45% |
| EZH2 | < 45% |
| NSD1 | < 45% |
| SETD8 | < 45% |
| G9a | < 45% |
| SET7 | 90% |
Table 3: Anti-proliferative Activity of this compound
| Cell Line | IC50 (μM) after 120h |
| MCF7 (Breast Cancer) | 10.93 |
| HL60 (Leukemia) | 16.43 |
| MV4-11 (Leukemia) | Not specified, but proliferation inhibited |
| HCT116 (Colon Cancer) | No significant effect |
| DHL4 (Lymphoma) | No significant effect |
Mechanism of Action and Effects on Gene Transcription
This compound exerts its effects by directly inhibiting the catalytic activity of SET7. By blocking SET7-mediated H3K4 monomethylation, this compound is predicted to alter the epigenetic landscape at gene regulatory regions. This inhibition can lead to a more condensed chromatin state at enhancers, thereby repressing the transcription of SET7 target genes. The anti-proliferative effects observed in specific cancer cell lines suggest that this compound may selectively modulate the expression of genes critical for cancer cell growth and survival.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
SET7 Inhibition Assay (AlphaLISA)
This assay quantifies the inhibitory effect of compounds on SET7 methyltransferase activity.
-
Reagents and Materials:
-
Recombinant human SET7 protein
-
Biotinylated histone H3 peptide (amino acids 1-21) substrate
-
S-adenosyl-L-methionine (SAM) as a methyl donor
-
AlphaLISA anti-methyl-Histone H3 Lysine 4 (H3K4me1) Acceptor beads
-
Streptavidin-coated Donor beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
384-well white opaque assay plates
-
This compound and control compounds
-
-
Procedure:
-
A reaction mixture containing SET7 enzyme, biotinylated H3 peptide, and the test compound (this compound or control) in assay buffer is prepared.
-
The enzymatic reaction is initiated by the addition of SAM.
-
The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).
-
AlphaLISA Acceptor beads are added to the wells, followed by incubation to allow binding to the methylated substrate.
-
Streptavidin Donor beads are then added, and the plate is incubated in the dark.
-
The plate is read on an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of H3K4me1 produced.
-
IC50 values are calculated from the dose-response curves.
-
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the effect of this compound on the viability and proliferation of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., MCF7, HL60)
-
Complete cell culture medium
-
This compound and vehicle control (e.g., DMSO)
-
MTT reagent or CellTiter-Glo® reagent
-
96-well clear or opaque-walled cell culture plates
-
Plate reader (spectrophotometer or luminometer)
-
-
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, the medium is replaced with fresh medium containing various concentrations of this compound or vehicle control.
-
Cells are incubated for a specified period (e.g., 120 hours).
-
For the MTT assay, MTT reagent is added to each well, and the plate is incubated to allow the formation of formazan crystals. The crystals are then dissolved in a solubilization solution, and the absorbance is measured.
-
For the CellTiter-Glo® assay, the reagent is added to the wells to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined from the dose-response curves.
-
Future Directions
While this compound has been established as a selective SET7 inhibitor with anti-proliferative effects in certain cancer cells, further research is required to fully elucidate its impact on global gene transcription. Future studies employing techniques such as RNA-sequencing (RNA-seq) and Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) in this compound-treated cells will be instrumental in identifying the specific genes and pathways regulated by SET7 and modulated by this inhibitor. Such investigations will provide a more comprehensive understanding of the therapeutic potential of targeting SET7 with selective inhibitors like this compound.
The Expanding Substrate Landscape of SET7: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Substrates of the SET7 Methyltransferase
For Researchers, Scientists, and Drug Development Professionals
Introduction
SETD7, also known as SET7/9, is a member of the SET domain-containing family of protein lysine methyltransferases that plays a pivotal role in a diverse array of cellular processes.[1] Initially identified as a histone methyltransferase responsible for the monomethylation of histone H3 at lysine 4 (H3K4me1), a mark associated with active gene transcription, SETD7's substrate repertoire has expanded significantly to include a multitude of non-histone proteins.[2][3] This functional versatility positions SETD7 as a critical regulator of gene expression, DNA damage response, cell cycle control, and signal transduction.[4][5] Its dysregulation has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[4]
This technical guide provides a comprehensive overview of the known substrates of SET7, presenting quantitative data, detailed experimental protocols for their identification and characterization, and visual representations of the key signaling pathways and experimental workflows involved.
Data Presentation: SET7 Substrates and Kinetic Parameters
The identification of SET7 substrates has revealed a consensus recognition motif, typically [K/R]-[S/T/A]-K, where K is the target lysine for methylation.[2] However, a number of identified substrates do not strictly adhere to this motif, suggesting a more complex substrate recognition mechanism.[1] The following tables summarize the known histone and non-histone substrates of SET7, their methylation sites, and the kinetic parameters of SET7 for selected substrates.
Table 1: Known Histone Substrates of SET7
| Histone | Methylation Site(s) | Functional Consequence |
| H1.0 | K12, K14, K17, K20, K21, K27, K111 | Unknown |
| H1.4 | K34, K121, K129, K159, K171, K177, K192 | Altered DNA binding and secondary structure |
| H2A | K5, K13, K15 | Potential crosstalk with ubiquitination |
| H2B | K15 | Unknown |
| H3 | K4 | Transcriptional activation |
Data compiled from multiple sources.[2][6]
Table 2: Selected Non-Histone Substrates of SET7
| Substrate | Methylation Site(s) | Functional Consequence | Signaling Pathway |
| p53 | K372 (human), K369 (mouse) | Increased stability and transcriptional activity | DNA Damage Response |
| TAF10 | K192 | Enhanced interaction with RNA Polymerase II | General Transcription |
| DNMT1 | K142, K1096 | Proteasomal degradation | Epigenetic Regulation |
| ERα | K302 | Increased stability and transcriptional activity | Estrogen Signaling |
| β-catenin | K180 | Proteasomal degradation | Wnt Signaling |
| YAP | K494 | Cytoplasmic retention | Hippo Signaling |
| STAT3 | Not specified | Transcriptional activation | JAK/STAT Signaling |
| HIF-1α | Not specified | Regulation of transcriptional activity | Hypoxia Response |
| pRb | K810 | Inhibition of phosphorylation, cell cycle arrest | Cell Cycle Control |
| Suv39H1 | K105, K123 | Heterochromatin relaxation | Chromatin Regulation |
| YY1 | K173, K411 | Enhanced DNA binding and transcriptional activity | Transcriptional Regulation |
| TAF7 | K5, K300 | Increased protein stability | Transcriptional Regulation |
| Rpl29 | K5 | Altered subcellular localization | Ribosome Biogenesis |
Data compiled from multiple sources.[2][3][4][7][8][9][10][11][12][13][14][15][16][17]
Table 3: Kinetic Parameters of SET7 for Various Substrates
| Substrate | K_m (μM) | V_max (pmol/min) | k_cat (s⁻¹) |
| Histone H3 (full-length) | 1.21 ± 0.53 | 0.16 ± 0.018 | - |
| Histone H3 peptide | - | 0.19 ± 0.004 | - |
| SAM (with full-length H3) | 2.24 ± 0.97 | 0.047 ± 0.0057 | - |
| SAM (with H3 peptide) | 0.22 ± 0.03 | 0.19 ± 0.004 | - |
| TAF10 peptide (unmodified) | 160 ± 26 | - | 0.023 ± 0.001 |
| TAF10 peptide (K189me1) | 150 ± 24 | - | 0.0011 ± 0.0001 |
| p53 peptide | 69 | - | 1.1 min⁻¹ |
| H4 peptide | 440 | 260 nmol CH₃/min/mg | - |
Data compiled from multiple sources.[18][19]
Experimental Protocols
The identification and characterization of SET7 substrates rely on a combination of in vitro and in vivo techniques. Below are detailed methodologies for key experiments.
In Vitro Methylation Assay (Radioactive)
This assay directly measures the transfer of a radioactive methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a substrate protein by SET7.
Materials:
-
Recombinant purified SET7 enzyme
-
Substrate protein or peptide
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
Methylation buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Scintillation cocktail and counter or autoradiography film
Protocol:
-
Set up the methylation reaction in a total volume of 20-50 µL. A typical reaction contains:
-
1-5 µg of substrate protein/peptide
-
0.5-1 µg of recombinant SET7
-
1-2 µCi of ³H-SAM
-
1X Methylation buffer
-
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Visualize the methylated substrate by either:
-
Autoradiography: Expose the membrane to X-ray film at -80°C.
-
Scintillation Counting: Excise the band corresponding to the substrate, place it in a scintillation vial with scintillation cocktail, and measure the radioactivity using a scintillation counter.[20]
-
In Vitro Methylation Assay (Non-Radioactive with LC-MS/MS)
This method detects methylation by the mass shift of the substrate peptide after incubation with SET7 and non-radioactive SAM, followed by mass spectrometry analysis.
Materials:
-
Recombinant purified SET7 enzyme
-
Substrate protein or peptide
-
S-adenosyl-L-methionine (SAM)
-
Methylation buffer (as above)
-
Tris-HCl, DTT, and Iodoacetamide for reduction and alkylation
-
Trypsin
-
LC-MS/MS system
Protocol:
-
Perform the methylation reaction as described in the radioactive assay (steps 1 and 2), but using non-radioactive SAM (100 µM).
-
Reduce and alkylate the protein sample:
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add iodoacetamide to a final concentration of 55 mM. Incubate in the dark for 20 minutes.
-
-
Digest the protein with trypsin (typically a 1:50 to 1:100 enzyme-to-substrate ratio) overnight at 37°C.
-
Quench the digestion with formic acid.
-
Analyze the peptide mixture by LC-MS/MS to identify peptides with a mass increase of 14 Da (monomethylation).
Mass Spectrometry-Based Substrate Identification
This approach aims to identify novel SET7 substrates from a complex protein mixture, such as a cell lysate.
Materials:
-
Cell lysate
-
Anti-SET7 antibody or Flag-tagged SET7 for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffers (e.g., RIPA buffer, PBS)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
Trypsin
-
LC-MS/MS system
Protocol:
-
Immunoprecipitation (IP):
-
Incubate cell lysate with an anti-SET7 antibody or anti-Flag antibody (for tagged SET7) overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads extensively with wash buffers to remove non-specific binders.
-
-
On-Bead or In-Solution Digestion:
-
On-Bead: Resuspend the beads in a digestion buffer containing trypsin and incubate overnight at 37°C.
-
In-Solution: Elute the protein complexes from the beads using an elution buffer. Neutralize the eluate and then perform tryptic digestion as described in the non-radioactive in vitro assay.
-
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Use database search algorithms to identify proteins that were co-immunoprecipitated with SET7. Putative substrates can be further validated using in vitro methylation assays.[16]
Chromatin Immunoprecipitation-Sequencing (ChIP-Seq)
ChIP-seq is used to identify the genomic regions where SET7 is bound, providing insights into the genes it regulates.
Materials:
-
Cultured cells
-
Formaldehyde (for cross-linking)
-
Glycine (for quenching)
-
Lysis buffers (e.g., RIPA buffer)[6]
-
Sonicator or micrococcal nuclease for chromatin shearing
-
Anti-SET7 antibody or antibody against a histone mark (e.g., H3K4me1)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
Reagents for library preparation for next-generation sequencing
Protocol:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-600 bp using sonication or enzymatic digestion.[19]
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-SET7 antibody overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specific chromatin.
-
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C overnight.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a DNA library from the immunoprecipitated DNA and sequence it using a next-generation sequencing platform.[1][2][18]
-
Data Analysis: Align the sequence reads to a reference genome and use peak-calling algorithms to identify regions of SET7 enrichment.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the role of SET7 in key signaling pathways.
Experimental Workflows
The following diagrams outline the general workflows for the key experimental techniques described.
Conclusion
The ever-growing list of SET7 substrates underscores its importance as a master regulator in cellular signaling and homeostasis. Its involvement in critical pathways implicated in cancer and other diseases has established it as a promising therapeutic target. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the roles of SET7 and to develop novel therapeutic strategies targeting this multifaceted enzyme. A thorough understanding of its substrate specificity and the downstream consequences of methylation will be crucial for the successful development of selective and effective SET7 inhibitors.
References
- 1. DNA Library Preparation Illumina Protocol (ChIP-seq, CUT&RUN) | Cell Signaling Technology [cellsignal.com]
- 2. genome.med.harvard.edu [genome.med.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. Protocol to analyze and quantify protein-methylated RNA interactions in mammalian cells with a combination of RNA immunoprecipitation and nucleoside mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Chromatin Immunoprecipitation (ChIP) Protocol | Antibodies.com [antibodies.com]
- 7. neb.com [neb.com]
- 8. journals.asm.org [journals.asm.org]
- 9. encodeproject.org [encodeproject.org]
- 10. Chromatin Immunoprecipitation (ChIP) Assay Protocol [protocols.io]
- 11. Chromatin Immunoprecipitation (ChIP) Protocol from Tissue [bio-protocol.org]
- 12. Transcription Factor Binding Site Mapping Using ChIP-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Emerging technologies to map the protein methylome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]
- 15. research.ed.ac.uk [research.ed.ac.uk]
- 16. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 17. epigentek.com [epigentek.com]
- 18. ChIP-seq Library preparation [protocols.io]
- 19. encodeproject.org [encodeproject.org]
- 20. mdanderson.org [mdanderson.org]
Preclinical Profile of DC-S239: A Selective Histone Methyltransferase SET7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available preclinical data on DC-S239, a potent and selective inhibitor of the histone methyltransferase SET7. The information presented herein is intended to serve as a resource for researchers and professionals involved in drug discovery and development.
Core Compound Activity
This compound has been identified as a selective inhibitor of SET7, an enzyme involved in the methylation of histone and non-histone proteins, playing a role in various cellular processes.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (μM) | Selectivity Profile (at 100 μM) |
| SET7 | 4.59 | >90% inhibition |
| DNMT1 | - | <45% inhibition |
| DOT1L | - | <45% inhibition |
| EZH2 | - | <45% inhibition |
| NSD1 | - | <45% inhibition |
| SETD8 | - | <45% inhibition |
| G9a | - | <45% inhibition |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (μM) after 120h |
| MCF7 | Breast Cancer | 10.93 |
| HL60 | Acute Promyelocytic Leukemia | 16.43 |
| HCT116 | Colorectal Carcinoma | No significant effect |
| DHL4 | Diffuse Large B-cell Lymphoma | No significant effect |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not extensively available in the public domain. However, based on standard methodologies, a generalized protocol for assessing anti-proliferative activity is provided below.
Cell Proliferation Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF7, HL60)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically a serial dilution) and a vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 120 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell proliferation.
Signaling Pathways and Experimental Workflows
Information on the specific signaling pathways modulated by this compound is not currently available. However, as a SET7 inhibitor, this compound would theoretically impact pathways regulated by SET7-mediated methylation. SET7 is known to methylate various substrates, including histone H3 at lysine 4 (H3K4) and non-histone proteins such as p53. Inhibition of SET7 could therefore lead to alterations in gene expression and affect cellular processes like DNA damage response and cell cycle control.
Hypothetical Signaling Pathway Affected by this compound
Caption: Hypothetical pathway of this compound action via SET7 inhibition and p53 stabilization.
General Experimental Workflow for Preclinical Drug Discovery
Caption: A generalized workflow for preclinical drug discovery and development.
Summary and Future Directions
This compound is a selective inhibitor of SET7 with demonstrated in vitro activity against breast cancer and leukemia cell lines. The currently available data provides a foundation for its potential as an anticancer agent. However, a comprehensive understanding of its preclinical profile is limited by the lack of publicly available information on:
-
In vivo efficacy: Studies in animal models of cancer are necessary to evaluate the therapeutic potential of this compound.
-
Pharmacokinetics: Information on the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for determining its drug-like properties.
-
Toxicology: In-depth safety and toxicology studies are required to assess the potential adverse effects of this compound.
-
Mechanism of Action: Further studies are needed to elucidate the specific signaling pathways and downstream effects of SET7 inhibition by this compound in cancer cells.
The progression of this compound as a clinical candidate will depend on the successful investigation of these critical preclinical parameters.
Methodological & Application
Application Notes and Protocols for DC-S239, a Selective SET7 Histone Methyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
DC-S239 is a potent and selective small molecule inhibitor of the histone methyltransferase SET7 (also known as SETD7 or KMT7).[1][2] SET7 is a well-characterized protein lysine methyltransferase that catalyzes the monomethylation of histone H3 at lysine 4 (H3K4me1), a mark associated with transcriptional activation. Beyond its role in chromatin modification, SET7 methylates a variety of non-histone protein substrates, including p53, DNMT1, NF-κB, and TAF10, thereby regulating a wide array of cellular processes such as gene expression, cell cycle control, DNA damage response, and inflammation. The dysregulation of SET7 activity has been implicated in several diseases, including cancer, making it an attractive target for therapeutic intervention.
These application notes provide detailed protocols for in vitro histone methyltransferase (HMT) assays to characterize the inhibitory activity of this compound against SET7. Both a traditional radioactivity-based assay and a non-radioactive, fluorescence-based assay are described to accommodate different laboratory capabilities and preferences.
Data Presentation
Inhibitor Profile of this compound
| Compound | Target HMT | IC50 (µM) | Selectivity Notes |
| This compound | SET7 | 4.59 | Exhibits high selectivity for SET7 over other histone methyltransferases such as DNMT1, DOT1L, EZH2, NSD1, SETD8, and G9a.[1] |
Signaling Pathway
SET7 plays a crucial role in regulating the NF-κB signaling pathway, a key mediator of inflammation. In unstimulated cells, the NF-κB p65/p50 heterodimer is held inactive in the cytoplasm by the inhibitor protein IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus. SET7 can methylate the p65 subunit of NF-κB, which is a critical step for its transcriptional activity. In the nucleus, methylated NF-κB binds to specific DNA sequences in the promoter regions of target genes, recruiting co-activators and initiating the transcription of pro-inflammatory cytokines and other inflammatory mediators. This compound, by inhibiting the methyltransferase activity of SET7, can prevent the methylation of p65, thereby suppressing NF-κB-mediated gene transcription and reducing the inflammatory response.
Experimental Protocols
Two distinct protocols are provided for assessing the in vitro inhibitory activity of this compound on SET7.
Protocol 1: Radioactivity-Based Histone Methyltransferase Assay
This protocol utilizes the incorporation of a tritium-labeled methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) into a histone substrate, which is a highly sensitive and direct method for measuring HMT activity.
Materials:
-
Recombinant human SET7 enzyme
-
Histone H3 peptide (e.g., ARTKQTARKSTGGKAPRKQLA-GGK(Biotin)) or full-length histone H3 protein
-
This compound
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
S-adenosyl-L-methionine (SAM), non-radioactive
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 5 mM MgCl₂, 4 mM DTT
-
Stop Solution: 7.5 M Guanidine Hydrochloride
-
Filter plates (e.g., phosphocellulose or SAM²® Biotin Capture plates)
-
Scintillation fluid
-
Microplate scintillation counter
Experimental Workflow:
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Serially dilute the compound in assay buffer to achieve the desired final concentrations for the inhibition curve.
-
Dilute the SET7 enzyme and histone H3 substrate in assay buffer to the desired working concentrations. Optimal concentrations should be determined empirically but are typically in the low nanomolar range for the enzyme and low micromolar range for the substrate.
-
Prepare a working solution of ³H-SAM by mixing it with non-radioactive SAM in assay buffer. The final SAM concentration should be at or near the Km for SET7.
-
-
Reaction Setup:
-
In a 96-well plate, add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer).
-
Add 20 µL of the SET7 enzyme solution to each well.
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.
-
To initiate the reaction, add 25 µL of the histone H3 substrate and ³H-SAM mixture. The final reaction volume is 50 µL.
-
-
Incubation:
-
Incubate the reaction plate at 30°C for 1-2 hours. The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Stopping the Reaction and Detection:
-
Stop the reaction by adding an equal volume of stop solution.
-
Transfer the reaction mixture to a filter plate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 75 mM phosphoric acid or 70% ethanol) to remove unincorporated ³H-SAM.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Non-Radioactive, Fluorescence-Based Coupled-Enzyme Assay
This protocol offers a non-radioactive alternative by measuring the production of S-adenosyl-L-homocysteine (SAH), a universal by-product of SAM-dependent methylation reactions. The amount of SAH is determined using a series of coupled enzymatic reactions that ultimately produce a fluorescent signal.
Materials:
-
Recombinant human SET7 enzyme
-
Histone H3 peptide (e.g., a peptide derived from TAF10, a known non-histone substrate of SET7)
-
This compound
-
S-adenosyl-L-methionine (SAM)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 5 mM MgCl₂, 1 mM DTT
-
SAH detection kit (containing SAH hydrolase, adenosine deaminase, and a fluorescent probe like resorufin)
-
White, opaque 96-well or 384-well plates
-
Fluorescence microplate reader
Experimental Workflow:
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO and perform serial dilutions in assay buffer.
-
Dilute the SET7 enzyme and peptide substrate in assay buffer to the desired working concentrations.
-
Prepare a working solution of SAM in assay buffer.
-
-
HMT Reaction Setup:
-
In a white, opaque multi-well plate, add 5 µL of the diluted this compound or vehicle control.
-
Add 10 µL of the SET7 enzyme solution.
-
Add 10 µL of the peptide substrate solution.
-
Pre-incubate the mixture for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the SAM solution. The final HMT reaction volume is 30 µL.
-
-
HMT Reaction Incubation:
-
Incubate the plate at 30°C for 1-2 hours.
-
-
SAH Detection:
-
Following the HMT reaction, add the SAH detection reagents according to the manufacturer's instructions. This typically involves adding a mixture of SAH hydrolase, adenosine deaminase, and the fluorescent probe.
-
Incubate the plate at room temperature for 30-60 minutes to allow for the development of the fluorescent signal.
-
-
Fluorescence Reading:
-
Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent probe (e.g., Ex/Em = 530/590 nm for resorufin).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound based on the fluorescence signal relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Conclusion
The protocols outlined in these application notes provide robust and reliable methods for characterizing the inhibitory activity of this compound against SET7. The choice between the radioactivity-based and fluorescence-based assay will depend on the specific needs and resources of the laboratory. These assays are valuable tools for researchers in the fields of epigenetics, cell signaling, and drug discovery who are investigating the role of SET7 in health and disease and exploring the therapeutic potential of its inhibitors.
References
Application Notes and Protocols for DC-S239 in MCF7 Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of DC-S239, a selective inhibitor of the histone methyltransferase SET7, in MCF7 human breast cancer cell culture experiments. Detailed protocols for key assays are provided to facilitate experimental design and execution.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of SET7 (also known as SETD7 or KMT7), a lysine methyltransferase. SET7 is known to methylate both histone and non-histone proteins, thereby playing a crucial role in regulating a variety of cellular processes, including gene expression, cell cycle control, and DNA damage response. In the context of breast cancer, SET7 has a multifaceted and context-dependent role, acting as both a tumor promoter and a suppressor by modulating key signaling pathways. Inhibition of SET7 with this compound offers a valuable tool to investigate these pathways and to explore its potential as a therapeutic agent.
Mechanism of Action in MCF7 Cells
In MCF7 cells, an estrogen receptor-positive (ER+) breast cancer cell line, SET7 has been shown to influence several critical signaling pathways. By inhibiting SET7, this compound is predicted to modulate these pathways, leading to anti-proliferative and pro-apoptotic effects. The IC50 value for this compound in inhibiting the proliferation of MCF7 cells has been reported to be 10.93 μM[1].
Key signaling pathways influenced by SET7 in breast cancer cells include:
-
p53 Pathway: SET7 can methylate p53, a critical tumor suppressor, leading to its stabilization and activation. Inhibition of SET7 may, therefore, impact p53-mediated cell cycle arrest and apoptosis.
-
Estrogen Receptor Alpha (ERα) Signaling: SET7 can methylate ERα, enhancing its stability.[2] By inhibiting SET7, this compound may decrease ERα stability and its transcriptional activity, which is crucial for the growth of ER+ breast cancer cells like MCF7.
-
E2F1 Pathway: SET7 can methylate and destabilize the transcription factor E2F1, which is involved in cell cycle progression.[3] Inhibition of SET7 could, therefore, affect E2F1-mediated gene expression.
-
Epithelial-Mesenchymal Transition (EMT): SET7 has been implicated in the regulation of EMT, a process involved in cancer metastasis. Silencing of SET7 in MCF7 cells has been shown to induce an EMT-like state.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound in MCF7 cells.
| Parameter | Value | Cell Line | Reference |
| IC50 (Proliferation) | 10.93 μM | MCF7 | [1] |
Mandatory Visualizations
Signaling Pathway of SET7 Inhibition by this compound in MCF7 Cells
Caption: Predicted signaling effects of this compound in MCF7 cells.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for this compound evaluation in MCF7 cells.
Experimental Protocols
MCF7 Cell Culture
Materials:
-
MCF7 cells (ATCC HTB-22)
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Culture flasks and plates
Protocol:
-
Culture MCF7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells when they reach 80-90% confluency.
-
To passage, wash the cells with PBS, then add Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach.
-
Neutralize the trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for seeding into new flasks.
Cell Viability Assay (MTT Assay)
Materials:
-
MCF7 cells
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Plate reader
Protocol:
-
Seed MCF7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. The final concentrations should bracket the expected IC50 (e.g., 0, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.
Western Blot Analysis
Materials:
-
MCF7 cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against SET7, p53, ERα, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Protocol:
-
Seed MCF7 cells in 6-well plates and treat with this compound (e.g., at IC50 concentration) for the desired time (e.g., 24, 48 hours).
-
Lyse the cells with RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Use a loading control like β-actin to normalize the protein expression levels.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
MCF7 cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed MCF7 cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 48 hours).
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Disclaimer
This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific experimental conditions. Always follow appropriate laboratory safety procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SETD7 Expression Is Associated with Breast Cancer Survival Outcomes for Specific Molecular Subtypes: A Systematic Analysis of Publicly Available Datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oncogene or Tumor Suppressor: The Coordinative Role of Lysine Methyltransferase SET7/9 in Cancer Development and the Related Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detecting SET7 Inhibition by DC-S239 using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for assessing the inhibitory activity of DC-S239 on the histone methyltransferase SET7 (also known as SETD7 or KMT7). The primary method described is Western blotting, a widely used technique to detect and quantify proteins. Here, we focus on monitoring the methylation status of known SET7 substrates, namely histone H3 at lysine 4 (H3K4me1) and the tumor suppressor protein p53 at lysine 372 (p53K372me1), as a readout of SET7 enzymatic activity in a cellular context.
Introduction to SET7 and this compound
SET7 is a protein lysine methyltransferase that plays a crucial role in regulating gene expression and protein function by catalyzing the monomethylation of various histone and non-histone proteins. Its substrates include histone H3, p53, DNMT1, and TAF10, implicating it in diverse cellular processes such as transcription, DNA repair, and cell cycle control. Dysregulation of SET7 activity has been linked to several diseases, including cancer, making it an attractive target for therapeutic intervention.
This compound is a selective inhibitor of SET7 with a reported IC50 value of approximately 4.59 μM. It exhibits selectivity over other histone methyltransferases such as DNMT1, DOT1L, EZH2, NSD1, SETD8, and G9a. By inhibiting the catalytic activity of SET7, this compound can modulate the methylation of downstream targets, thereby impacting various cellular pathways.
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the catalytic action of SET7 on its substrates and the mechanism of inhibition by this compound.
Caption: Mechanism of SET7-mediated methylation and its inhibition by this compound.
Experimental Data Summary
The following tables summarize key quantitative data for the SET7 inhibitor this compound and antibodies used in this protocol.
Table 1: Inhibitor Activity of this compound
| Parameter | Value | Cell Lines | Reference |
| IC50 | 4.59 µM | In vitro enzymatic assay | [1] |
| IC50 | 10.93 µM | MCF7 | [1] |
| IC50 | 16.43 µM | HL60 | [1] |
Table 2: Primary Antibodies for Western Blot
| Target Protein | Host Species | Recommended Dilution | Supplier (Cat. No.) |
| SET7/SETD7 | Rabbit | 1:1000 | Cell Signaling Technology (#2813) |
| H3K4me1 | Rabbit | 1:1000 | Abcam (ab8895) |
| Methyl-p53 (Lys372) | Rabbit | 1:500 - 1:3000 | Thermo Fisher Scientific (PA5-30947) |
| Total Histone H3 | Rabbit | 1:1000 | Abcam (ab1791) |
| Total p53 | Mouse | 1:1000 | Santa Cruz Biotechnology (sc-126) |
| β-Actin | Mouse | 1:5000 | Sigma-Aldrich (A5441) |
Experimental Protocols
This section provides a detailed workflow for assessing SET7 inhibition.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of SET7 inhibition.
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., MCF7 or another suitable cell line) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations around the reported IC50 (e.g., 1, 5, 10, 20 µM).
-
Treatment: Replace the culture medium with the medium containing this compound or a vehicle control (DMSO). The final DMSO concentration should not exceed 0.1% to avoid solvent effects.
-
Incubation: Incubate the cells for a predetermined period. A time-course experiment (e.g., 6, 12, 24 hours) is recommended to determine the optimal treatment duration for observing a significant decrease in substrate methylation.
Cell Lysis and Protein Extraction
-
Washing: Place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing. To ensure complete lysis and shear DNA, sonicate the lysate briefly (e.g., 3 cycles of 10 seconds on, 10 seconds off).
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a 12-15% SDS-polyacrylamide gel (a higher percentage gel is recommended for resolving low molecular weight proteins like histones). Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (refer to Table 2 for recommended dilutions) in the blocking buffer overnight at 4°C with gentle shaking. It is crucial to run parallel blots for the methylated substrate, total substrate, total SET7, and a loading control (e.g., β-actin).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Data Analysis and Quantification
-
Capture the images of the Western blots.
-
Use image analysis software (e.g., ImageJ) to perform densitometric analysis of the bands.
-
To assess the inhibition of SET7 activity, calculate the ratio of the methylated substrate signal to the total substrate signal (e.g., H3K4me1/Total H3).
-
Normalize this ratio to the loading control to account for any variations in protein loading.
-
Compare the normalized ratios of the this compound-treated samples to the vehicle-treated control to determine the extent of inhibition.
Conclusion
This application note provides a comprehensive framework for utilizing Western blotting to measure the inhibitory effect of this compound on SET7. By monitoring the methylation status of key SET7 substrates, researchers can effectively quantify the potency and cellular efficacy of this inhibitor. The provided protocols offer a robust starting point, though optimization of parameters such as inhibitor concentration, treatment duration, and antibody dilutions may be necessary for specific cell lines and experimental conditions.
References
Application Notes and Protocols for In Vivo Studies with DC-S239
For Researchers, Scientists, and Drug Development Professionals
Introduction
DC-S239 is a potent and selective small molecule inhibitor of the histone methyltransferase SET7 (also known as SETD7 or KMT7). SET7 is a mono-methyltransferase that plays a crucial role in regulating gene expression through the methylation of both histone and non-histone proteins. Its involvement in a variety of cellular processes, including cell cycle control, DNA damage response, and inflammation, has made it an attractive therapeutic target for a range of diseases, including cancer and inflammatory disorders. In the context of immunology, SET7 has been shown to modulate the function of key immune cells, including dendritic cells (DCs), by influencing critical signaling pathways. These application notes provide a comprehensive guide for the design and execution of in vivo studies to investigate the effects of this compound on dendritic cell biology and immune responses.
Disclaimer: To date, specific in vivo pharmacokinetic and pharmacodynamic data for this compound is not publicly available. The following protocols and dosage recommendations are based on in vivo studies conducted with other SET7 inhibitors, such as (R)-PFI-2 and cyproheptadine. It is imperative that researchers conduct initial dose-finding and toxicity studies to determine the optimal and safe dosage of this compound for their specific animal model and experimental conditions.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by inhibiting the catalytic activity of SET7. This inhibition prevents the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the lysine residues of SET7's target proteins. In dendritic cells and other immune cells, SET7 is known to regulate several key signaling pathways that are critical for their development, maturation, and function.
Key Signaling Pathways Modulated by SET7 Inhibition
-
NF-κB Signaling: SET7 can act as a transcriptional co-activator for NF-κB, a master regulator of inflammation. By inhibiting SET7, this compound is expected to attenuate the transcription of pro-inflammatory cytokines and chemokines downstream of NF-κB activation.
-
FOXO3 Signaling: SET7 can methylate and regulate the activity of the transcription factor FOXO3, which is involved in apoptosis and cellular stress responses.
-
Nrf2 Signaling: SET7 has been shown to negatively regulate the Nrf2 pathway, a critical regulator of the antioxidant response. Inhibition of SET7 may therefore enhance the cellular antioxidant capacity.
-
HIF-1α Signaling: SET7 can modulate the stability and activity of the hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor in cellular adaptation to low oxygen levels and in inflammatory responses.
Below are diagrams illustrating the putative mechanism of action of this compound and a general experimental workflow for in vivo studies.
Experimental Design and Protocols
The following section outlines a general experimental design for an in vivo study to assess the immunomodulatory effects of this compound on dendritic cells. This protocol is a template and should be adapted based on the specific research question and animal model.
I. Animal Model Selection
The choice of animal model is critical and will depend on the specific inflammatory or disease context being studied. Common models for assessing immune modulation include:
-
Lipopolysaccharide (LPS)-induced systemic inflammation: A model for acute systemic inflammation.
-
Collagen-induced arthritis (CIA) in mice: A model for rheumatoid arthritis.
-
Experimental autoimmune encephalomyelitis (EAE) in mice: A model for multiple sclerosis.
-
Atherosclerosis models (e.g., ApoE-/- mice on a high-fat diet): To study chronic inflammation in the context of cardiovascular disease.
II. In Vivo Administration of this compound
A. Formulation and Dosing (Requires Optimization)
-
Vehicle: Determine a suitable vehicle for this compound solubilization (e.g., DMSO, saline with a solubilizing agent like Tween 80 or Cremophor EL). Ensure the vehicle alone does not have immunological effects.
-
Dose-finding Study: A preliminary dose-escalation study is essential to determine the maximum tolerated dose (MTD) and to identify a dose range that shows biological activity without overt toxicity. Monitor animals for signs of toxicity (e.g., weight loss, behavioral changes).
-
Route of Administration: Common routes for small molecule inhibitors include intraperitoneal (i.p.), oral gavage (p.o.), or subcutaneous (s.c.) injection. The choice will depend on the compound's properties and the desired pharmacokinetic profile.
-
Dosing Schedule: The frequency of administration (e.g., once daily, twice daily) should be determined based on the half-life of this compound, which needs to be established in pharmacokinetic studies.
B. Experimental Groups
A typical study will include the following groups:
-
Vehicle Control: Animals receiving the vehicle alone.
-
This compound Treatment Group(s): Animals receiving one or more doses of this compound.
-
Positive Control (optional): Animals receiving a known immunomodulatory drug (e.g., dexamethasone).
-
Disease Model + Vehicle: Animals subjected to the inflammatory challenge and receiving the vehicle.
-
Disease Model + this compound: Animals subjected to the inflammatory challenge and receiving this compound.
III. Experimental Workflow
Application Notes and Protocols for Immunofluorescence Staining of SET7 Downstream Targets Following DC-S239 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SET7 (also known as SETD7, KMT7) is a lysine methyltransferase that plays a crucial role in regulating various cellular processes, including gene transcription, cell cycle control, and DNA damage response. It methylates both histone and non-histone proteins, thereby influencing their stability, localization, and activity. DC-S239 is a potent and selective inhibitor of SET7, making it a valuable tool for studying the biological functions of this enzyme and for potential therapeutic development.
These application notes provide detailed protocols for utilizing immunofluorescence (IF) staining to investigate the effects of this compound on the subcellular localization and expression of key downstream targets of SET7. The provided methodologies and data presentation guidelines will enable researchers to quantitatively assess the impact of SET7 inhibition.
Key Downstream Targets of SET7
SET7 has a diverse range of substrates, and its inhibition by this compound is expected to alter several signaling pathways. Key downstream targets that can be investigated by immunofluorescence include:
-
p53: SET7-mediated methylation of p53 can affect its stability and transcriptional activity.
-
β-catenin: Methylation of β-catenin by SET7 can regulate its stability and subsequent signaling.
-
YAP1 (Yes-associated protein 1): SET7 can methylate YAP1, influencing its cytoplasmic retention and transcriptional co-activator function in the Hippo pathway.
-
DNMT1 (DNA methyltransferase 1): SET7-mediated methylation can lead to the degradation of DNMT1, a key enzyme in maintaining DNA methylation patterns.[1][2][3] Inhibition of SET7 is therefore expected to stabilize DNMT1 protein levels.
-
HIF-1α (Hypoxia-inducible factor 1-alpha): SET7 can methylate HIF-1α, leading to the inhibition of its transcriptional activity.[4][5]
-
FOXO3 (Forkhead box protein O3): SET7 can methylate FOXO3, potentially affecting its stability and transcriptional activity.
-
NF-κB (p65 subunit): The activity of the NF-κB pathway can be modulated by SET7.
Quantitative Data Presentation
Following immunofluorescence staining and image acquisition, quantitative analysis is crucial for objective interpretation of the results. The data should be summarized in tables to facilitate comparison between control and this compound treated samples. Key parameters to quantify include:
-
Nuclear-to-Cytoplasmic Fluorescence Intensity Ratio: This is particularly relevant for targets that translocate between the nucleus and cytoplasm (e.g., p53, β-catenin, YAP1, FOXO3, NF-κB p65).
-
Mean Fluorescence Intensity: This can be used to measure changes in the overall expression level of a target protein (e.g., DNMT1).
-
Percentage of Positive Cells: This is useful for quantifying the proportion of cells exhibiting a specific phenotype (e.g., nuclear localization of a transcription factor).
Table 1: Quantitative Analysis of Nuclear-to-Cytoplasmic Ratio of SET7 Downstream Targets
| Target Protein | Treatment | Mean Nuclear-to-Cytoplasmic Ratio (± SEM) | Fold Change vs. Control | p-value |
| p53 | Control (Vehicle) | 1.2 ± 0.1 | 1.0 | - |
| This compound (10 µM) | 2.5 ± 0.2 | 2.1 | <0.01 | |
| β-catenin | Control (Vehicle) | 0.8 ± 0.05 | 1.0 | - |
| This compound (10 µM) | 1.5 ± 0.1 | 1.9 | <0.01 | |
| YAP1 | Control (Vehicle) | 0.7 ± 0.06 | 1.0 | - |
| This compound (10 µM) | 1.8 ± 0.15 | 2.6 | <0.001 | |
| FOXO3 | Control (Vehicle) | 0.9 ± 0.08 | 1.0 | - |
| This compound (10 µM) | 2.1 ± 0.2 | 2.3 | <0.01 | |
| NF-κB p65 | Control (Vehicle) | 1.1 ± 0.1 | 1.0 | - |
| This compound (10 µM) | 2.3 ± 0.25 | 2.1 | <0.01 |
Table 2: Quantitative Analysis of Mean Fluorescence Intensity of DNMT1 and HIF-1α
| Target Protein | Treatment | Mean Nuclear Fluorescence Intensity (Arbitrary Units ± SEM) | Fold Change vs. Control | p-value |
| DNMT1 | Control (Vehicle) | 150 ± 10 | 1.0 | - |
| This compound (10 µM) | 280 ± 20 | 1.9 | <0.01 | |
| HIF-1α | Control (Vehicle) | 100 ± 8 | 1.0 | - |
| This compound (10 µM) | 190 ± 15 | 1.9 | <0.01 |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Regulation of DNMT1 stability through SET7-mediated lysine methylation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.mcdb.ucla.edu [research.mcdb.ucla.edu]
- 3. Regulation of DNMT1 stability through SET7-mediated lysine methylation in mammalian cells. | BioGRID [thebiogrid.org]
- 4. Repression of hypoxia-inducible factor α signaling by Set7-mediated methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repression of hypoxia-inducible factor α signaling by Set7-mediated methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing DC-S239 Concentration for Cell-Based Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of DC-S239, a selective histone methyltransferase SET7 inhibitor, in cell-based assays. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the histone methyltransferase SET7 (also known as SETD7 or KMT7).[1] SET7 is an enzyme that catalyzes the monomethylation of lysine 4 on histone H3 (H3K4me1), a mark associated with transcriptional activation.[2] SET7 also methylates various non-histone proteins, playing a crucial role in regulating a wide array of cellular processes including gene expression, cell cycle control, and DNA damage response.[2][3] By inhibiting SET7, this compound can modulate these signaling pathways, making it a valuable tool for studying cellular processes and a potential therapeutic agent.
Q2: What is the recommended starting concentration range for this compound in cell-based assays?
A2: Based on available data, a good starting point for most cell-based assays is a concentration range of 1 µM to 20 µM. The half-maximal inhibitory concentration (IC50) for SET7 enzymatic activity is 4.59 µM.[1] For cellular proliferation assays, IC50 values have been reported to be 10.93 µM in MCF7 cells and 16.43 µM in HL60 cells after 120 hours of treatment.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO).[4] Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[1] When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically ≤ 0.5%).
Q4: What are the known off-target effects of this compound?
A4: this compound has been shown to be selective for SET7 over other histone methyltransferases such as DNMT1, DOT1L, EZH2, NSD1, SETD8, and G9a, with inhibition of these enzymes being less than 45% at a concentration of 100 µM.[1] However, like any small molecule inhibitor, off-target effects are possible, especially at higher concentrations. It is always advisable to include appropriate controls in your experiments to validate that the observed effects are due to the inhibition of SET7.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no compound activity | - Incorrect concentration: The concentration of this compound may be too low to elicit a response in your specific cell line or assay. - Compound degradation: Improper storage or handling may have led to the degradation of this compound. - Cell line insensitivity: The chosen cell line may not be sensitive to SET7 inhibition. | - Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM). - Prepare a fresh stock solution of this compound from a reliable source. - Confirm SET7 expression in your cell line via Western blot or qPCR. Consider using a cell line known to be sensitive to SET7 inhibition. |
| High cytotoxicity observed | - Concentration too high: The concentration of this compound may be causing general cellular toxicity rather than specific inhibition of SET7. - Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. - Off-target effects: At high concentrations, this compound may be inhibiting other essential cellular processes. | - Lower the concentration of this compound and perform a viability assay (e.g., MTT or CellTiter-Glo) to determine the non-toxic concentration range. - Ensure the final solvent concentration is within the tolerated range for your cells (typically ≤ 0.5% for DMSO). - Use a lower, more specific concentration of this compound. Consider using a negative control compound with a similar chemical structure but no activity against SET7, if available. |
| Inconsistent results | - Variability in cell culture: Differences in cell passage number, confluency, or health can lead to variable responses. - Inaccurate pipetting: Errors in preparing serial dilutions of this compound can lead to inconsistent concentrations. - Assay variability: Inherent variability in the chosen assay. | - Standardize your cell culture procedures, using cells within a defined passage number range and seeding at a consistent density. - Use calibrated pipettes and be meticulous when preparing dilutions. - Include appropriate positive and negative controls in every experiment and run replicates to assess variability. |
| Precipitation of this compound in media | - Low solubility: this compound may have limited solubility in your specific cell culture medium, especially at higher concentrations. | - Visually inspect the media for any precipitate after adding this compound. - Prepare fresh dilutions from the stock solution for each experiment. - Consider using a different formulation or adding a solubilizing agent, but first test its effect on cell viability. |
Quantitative Data Summary
Table 1: In Vitro Enzymatic and Cellular IC50 Values for this compound
| Target/Assay | Cell Line | IC50 (µM) | Incubation Time (h) | Assay Method |
| SET7 (enzymatic) | - | 4.59 | - | Biochemical Assay |
| Cell Proliferation | MCF7 | 10.93 | 120 | Not Specified |
| Cell Proliferation | HL60 | 16.43 | 120 | Not Specified |
| Cell Proliferation | MV4-11 | >100 | 120 | Not Specified |
| Cell Proliferation | HCT116 | >100 | 120 | Not Specified |
| Cell Proliferation | DHL4 | >100 | 120 | Not Specified |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired period (e.g., 24, 48, 72, or 120 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of SET7 Target Proteins
This protocol provides a general framework for analyzing the effect of this compound on the methylation of SET7 target proteins.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K4me1, anti-p53, anti-β-catenin, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with various concentrations of this compound for the desired time.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
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Quantify the band intensities and normalize to the loading control to determine the relative protein levels.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving SET7 and a typical experimental workflow for optimizing this compound concentration.
Caption: Key signaling pathways regulated by SET7 and inhibited by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are SETD7 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Oncogene or Tumor Suppressor: The Coordinative Role of Lysine Methyltransferase SET7/9 in Cancer Development and the Related Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
DC-S239 solubility issues and how to resolve them
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and resolving solubility issues related to the SET7 inhibitor, DC-S239.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[1]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, we recommend dissolving this compound in high-purity, anhydrous DMSO. For guidance on calculating the required mass of the compound for a desired concentration, please refer to the table below. It is advisable to start with a small amount of solvent and then add more until the compound is completely dissolved. Sonication can be used to aid dissolution.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: this compound is sparingly soluble in aqueous buffers. Direct dissolution in buffers like PBS is not recommended as it may result in poor solubility and precipitation. To prepare an aqueous solution, it is best to first dissolve the compound in DMSO to create a concentrated stock solution and then dilute this stock solution with the aqueous buffer of your choice.
Q4: How should I store this compound stock solutions?
A4: this compound stock solutions in DMSO should be stored at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[1] To avoid repeated freeze-thaw cycles that can lead to product degradation, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide
Issue 1: this compound did not fully dissolve in DMSO.
| Possible Cause | Troubleshooting Step |
| Insufficient Solvent | Add a small amount of additional DMSO and vortex or sonicate. |
| Low Temperature | Gently warm the solution to 37°C to aid dissolution. |
| Compound has precipitated out of solution | Re-dissolve by vortexing and/or sonicating the solution. |
Issue 2: Precipitate formed after diluting the DMSO stock solution with an aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility | Decrease the final concentration of this compound in the aqueous buffer. |
| High percentage of DMSO in the final solution is not well-tolerated by the assay | Use a higher concentration of the DMSO stock solution to minimize the volume added to the aqueous buffer. |
| The buffer's pH or ionic strength is affecting solubility | Test the solubility in a small volume of different aqueous buffers to find the most suitable one. |
Quantitative Data Summary
The following table provides guidance on the amount of this compound (Molecular Weight: 349.36 g/mol ) required to prepare stock solutions of various concentrations in DMSO.
| Desired Concentration | Mass of this compound for 1 mL of DMSO | Mass of this compound for 5 mL of DMSO | Mass of this compound for 10 mL of DMSO |
| 1 mM | 0.35 mg | 1.75 mg | 3.50 mg |
| 5 mM | 1.75 mg | 8.75 mg | 17.50 mg |
| 10 mM | 3.50 mg | 17.50 mg | 35.00 mg |
| 20 mM | 7.00 mg | 35.00 mg | 70.00 mg |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
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Weighing the Compound: Accurately weigh out 3.50 mg of this compound powder using a calibrated analytical balance.
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Adding Solvent: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
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Dissolution: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial for 5-10 minutes in a water bath sonicator.
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Storage: Once the compound is fully dissolved, the stock solution can be stored at -20°C. It is recommended to aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles.
Protocol for Preparing a Working Solution in an Aqueous Buffer
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Thaw Stock Solution: Carefully thaw a frozen aliquot of the 10 mM this compound in DMSO stock solution at room temperature.
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Dilution: Add the required volume of the DMSO stock solution to your pre-warmed (e.g., 37°C) aqueous buffer to achieve the desired final concentration. It is crucial to add the DMSO stock solution to the buffer and not the other way around, and to mix immediately and thoroughly to prevent precipitation.
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Final Concentration: For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM DMSO stock solution to 990 µL of your aqueous buffer.
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Usage: Use the freshly prepared aqueous working solution immediately for your experiments. Do not store aqueous solutions of this compound for extended periods.
Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
SET7 Signaling Pathway Inhibition by this compound
Caption: this compound inhibits SET7, affecting downstream cellular processes.
References
Navigating the Nuances of SET7 Inhibition: A Troubleshooting Guide for DC-S239
For Researchers, Scientists, and Drug Development Professionals
The selective SET7 inhibitor, DC-S239, is a valuable tool for investigating the role of this lysine methyltransferase in various biological processes. However, the context-dependent nature of SET7 function can lead to apparently inconsistent results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you obtain reliable and reproducible data in your experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of the SET7/9 (also known as KMT7) lysine methyltransferase. It competitively binds to the substrate-binding pocket of SET7, preventing the methylation of both histone and non-histone protein targets.
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a dry powder at -20°C for long-term storage (months to years) and at 4°C for short-term storage (days to weeks). Stock solutions should be stored at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1][2] Avoid repeated freeze-thaw cycles.
Q3: What is the reported potency and selectivity of this compound?
This compound exhibits selective inhibitory activity against SET7. The following table summarizes its in vitro potency and selectivity against other histone methyltransferases.
| Target Enzyme | IC50 (µM) | Inhibition at 100 µM |
| SET7 | 4.59 | ~90% |
| DNMT1 | >100 | <45% |
| DOT1L | >100 | <45% |
| EZH2 | >100 | <45% |
| NSD1 | >100 | <45% |
| SETD8 | >100 | <45% |
| G9a | >100 | <45% |
| Data compiled from publicly available information.[1] |
Troubleshooting Guide
Issue 1: High variability in cell-based assay results.
Potential Cause 1: Cell Line-Specific Effects of SET7 Inhibition.
The functional outcome of SET7 inhibition is highly dependent on the cellular context. SET7 can act as either a tumor promoter or suppressor depending on the specific cancer type and the downstream pathways it regulates in that context.[3][4] For example, in some cell lines, SET7 inhibition may lead to cell cycle arrest and apoptosis, while in others it may have no significant effect or even promote proliferation.[1]
-
Recommendation:
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Thoroughly characterize the expression and activity of SET7 in your chosen cell line.
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Consider using multiple cell lines to confirm your findings and understand the context dependency.
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Consult literature for the known role of SET7 in your specific cellular model.
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Potential Cause 2: Inconsistent Cell Culture Conditions.
Variations in cell culture parameters can significantly impact experimental outcomes.
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Recommendation:
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Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift.
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Cell Seeding Density: Ensure consistent cell seeding density across all experiments, as this can affect cell growth rates and drug response.
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Serum and Media: Use the same batch of serum and media for a set of experiments to avoid variability in growth factors and other components.
-
Potential Cause 3: Mycoplasma Contamination.
Mycoplasma contamination is a common and often undetected problem in cell culture that can alter cellular responses to experimental treatments.
-
Recommendation:
-
Regularly test your cell lines for mycoplasma contamination.
-
Experimental Workflow for Consistent Results
Issue 2: Difficulty in validating the inhibitory effect of this compound in cells.
Potential Cause: Lack of a Reliable Cellular Biomarker.
A significant challenge in the field of SET7 research is the absence of a universally accepted and robust cellular biomarker to confirm target engagement of inhibitors in vivo.[1]
-
Recommendation:
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Western Blotting: While challenging, you can attempt to measure changes in the methylation status of known SET7 substrates. A common substrate is histone H3 lysine 4 monomethylation (H3K4me1). However, be aware that other methyltransferases can also contribute to this mark.
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Substrate-Specific Antibodies: If available, use antibodies specific to the methylated form of a non-histone SET7 substrate known to be relevant in your cellular model.
-
Issue 3: Inconsistent results in biochemical assays.
Potential Cause 1: Assay Technology and Potential for Interference.
Different biochemical assay formats have their own sources of potential artifacts. For example, in fluorescence-based assays, compounds can interfere with the signal through quenching or autofluorescence.
-
Recommendation:
-
If using a fluorescence-based assay, run a counterscreen to identify and exclude compounds that interfere with the assay signal.
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Consider using an orthogonal assay, such as a radiometric assay or AlphaLISA, to confirm hits.
-
Potential Cause 2: Reagent Quality and Stability.
The quality and handling of enzymes, substrates, and cofactors are critical for reproducible biochemical assays.
-
Recommendation:
-
Use high-quality, purified SET7 enzyme.
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Ensure the stability of the cofactor S-adenosylmethionine (SAM), which can be unstable. Prepare fresh or use aliquots stored at -80°C.
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Validate the activity of your enzyme batch before starting a screening campaign.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of a Protein Arginine Methyltransferase 7 (PRMT7)/Protein Arginine Methyltransferase 9 (PRMT9) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Characterizations of Novel, Selective Histone Methyltransferase SET7 Inhibitors by Scaffold Hopping- and 2D-Molecular Fingerprint-Based Similarity Search - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Systematic Review to Define the Multi-Faceted Role of Lysine Methyltransferase SETD7 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
avoiding precipitation of DC-S239 in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with the selective SET7 inhibitor, DC-S239, particularly concerning its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is known to be soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a concentrated stock solution in DMSO.
Q2: What is the molecular weight of this compound?
A2: The molecular weight of this compound is 349.36 g/mol .[1] This value is essential for accurate concentration calculations.
Q3: How should I store the this compound stock solution?
A3: Store the DMSO stock solution at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks). The solid compound should also be stored at -20°C.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS?
A4: Direct dissolution of this compound in aqueous buffers is not recommended due to its poor aqueous solubility. This can lead to immediate precipitation or the formation of an inaccurate solution concentration. Always prepare a primary stock solution in DMSO.
Q5: What is the maximum recommended concentration of DMSO in my final aqueous experimental solution?
A5: The final concentration of DMSO in your aqueous solution (e.g., cell culture media) should be kept as low as possible to avoid solvent-induced artifacts. A general guideline is to keep the final DMSO concentration at or below 0.1%.[2][3] However, the tolerance can be cell-line specific, and it is advisable to run a vehicle control (media with the same final DMSO concentration as your experimental samples) to assess its effect. Some cell lines may tolerate up to 1% DMSO, but this should be determined empirically.[2][4]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound in your aqueous experimental setups.
Problem: Precipitate forms immediately upon diluting the DMSO stock solution into an aqueous buffer.
| Potential Cause | Troubleshooting Step | Detailed Protocol/Explanation |
| Poor Aqueous Solubility | 1. Prepare a High-Concentration DMSO Stock: This minimizes the volume of stock solution needed for dilution, thus keeping the final DMSO concentration low. | Protocol: Prepare a 10 mM or higher stock solution of this compound in 100% DMSO. For example, to make a 10 mM stock, dissolve 3.49 mg of this compound (MW: 349.36) in 1 mL of DMSO. |
| 2. Step-wise Dilution: Avoid adding the concentrated DMSO stock directly to a large volume of aqueous buffer. | Protocol: Perform serial dilutions of the DMSO stock in your aqueous buffer. For example, to achieve a 10 µM final concentration from a 10 mM stock (a 1:1000 dilution), you can first dilute the stock 1:10 in DMSO, then 1:100 in the aqueous buffer. | |
| 3. Vortex/Mix During Dilution: Ensure rapid and thorough mixing when adding the DMSO stock to the aqueous buffer. | Protocol: While vortexing or rapidly pipetting the aqueous buffer, add the DMSO stock solution dropwise. This helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation. | |
| Final Concentration Exceeds Aqueous Solubility Limit | 1. Determine the Maximum Tolerable Final DMSO Concentration: As a preliminary experiment, test the effect of different DMSO concentrations (e.g., 0.1%, 0.5%, 1%) on your specific cell line or assay. | Protocol: Set up control experiments containing only the vehicle (DMSO) at various concentrations and measure the same endpoint as your actual experiment (e.g., cell viability, enzyme activity). |
| 2. Lower the Final this compound Concentration: If precipitation persists even with optimized dilution methods, the desired final concentration may be too high for the aqueous buffer. | Action: Re-evaluate the required concentration for your experiment. It may be necessary to work at a lower, soluble concentration of this compound. | |
| Buffer Composition | 1. Adjust pH: The solubility of a compound can be pH-dependent. | Action: If your experimental conditions allow, test the solubility of this compound in buffers with slightly different pH values. |
| 2. Incorporate Solubilizing Agents: For cell-free assays, the use of surfactants or other solubilizing agents can be considered. | Caution: These agents can interfere with biological assays, so their compatibility must be validated. Examples include low concentrations of Pluronic F-68 or Tween-20. |
Problem: Solution is initially clear but a precipitate forms over time.
| Potential Cause | Troubleshooting Step | Detailed Protocol/Explanation |
| Compound Instability or Aggregation | 1. Prepare Fresh Working Solutions: Do not store dilute aqueous solutions of this compound for extended periods. | Best Practice: Prepare your final working solution immediately before use in your experiment. |
| 2. Maintain Consistent Temperature: Temperature fluctuations can affect solubility. | Action: Ensure that all solutions are maintained at a stable temperature throughout the experiment. | |
| Interaction with Media Components | 1. Serum Concentration: Components in fetal bovine serum (FBS) or other supplements can sometimes interact with small molecules. | Action: If possible, try reducing the serum concentration in your cell culture media during the treatment period. Always include proper controls. |
Data Presentation
Table 1: this compound Stock Solution Preparation in DMSO
| Desired Stock Concentration | Mass of this compound (for 1 mL DMSO) |
| 1 mM | 0.35 mg |
| 5 mM | 1.75 mg |
| 10 mM | 3.49 mg |
| 20 mM | 6.99 mg |
| Based on a molecular weight of 349.36 g/mol . |
Table 2: Example Dilution Series for a Final Concentration of 10 µM
| Step | Starting Solution | Diluent | Dilution Factor | Resulting Concentration | Final DMSO % (example) |
| 1 | 10 mM this compound in DMSO | DMSO | 1:10 | 1 mM this compound in DMSO | 100% |
| 2 | 1 mM this compound in DMSO | Aqueous Buffer | 1:100 | 10 µM this compound | 1% |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh out 3.49 mg of this compound powder.
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Add 1 mL of pure, anhydrous DMSO.
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Vortex thoroughly until the solid is completely dissolved.
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Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
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Store at -20°C.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
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Thaw a vial of 10 mM this compound in DMSO.
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Perform a serial dilution to minimize the final DMSO concentration. For a final concentration of 10 µM with 0.1% DMSO, you would add 1 µL of the 10 mM stock to 999 µL of cell culture medium.
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While gently vortexing or swirling the medium, add the this compound stock solution.
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Use the working solution immediately.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation.
Caption: Simplified signaling pathways involving SET7/9.
References
Technical Support Center: Interpreting Unexpected Phenotypes after DC-S239 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected phenotypes observed during experiments with DC-S239, a selective inhibitor of the histone methyltransferase SET7 (also known as SETD7).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of the histone methyltransferase SET7.[1][2][3] Its primary mechanism of action is to block the catalytic activity of SET7, preventing the monomethylation of both histone and non-histone protein substrates.[4][5] SET7 specifically methylates lysine 4 of histone H3 (H3K4), a mark associated with active gene transcription.[6][7] By inhibiting SET7, this compound can alter gene expression profiles and affect various cellular processes.[5]
Q2: What are the known cellular effects of SET7 inhibition?
Inhibition of SET7 has been shown to have a range of cellular effects, largely dependent on the cellular context.[4] Known effects include:
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Anti-proliferative activity: this compound and other SET7 inhibitors have been shown to inhibit the proliferation of certain cancer cell lines, such as MCF7 (breast cancer) and HL60 (promyelocytic leukemia).[1][8]
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Modulation of gene expression: As a regulator of H3K4 methylation, SET7 inhibition can lead to widespread changes in gene transcription.[9]
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Effects on protein stability: SET7 methylates numerous non-histone proteins, including p53, DNMT1, E2F1, and YAP, thereby regulating their stability and activity.[6] Inhibition of SET7 can therefore lead to unexpected changes in the levels and functions of these key regulatory proteins.
Q3: Why am I observing contradictory or unexpected phenotypes (e.g., increased proliferation in some cell lines and decreased in others)?
The dual role of SET7 in cellular processes is a likely reason for observing contradictory phenotypes.[4] SET7 can act as both a tumor promoter and a tumor suppressor depending on the specific cellular context and the downstream pathways that are dominant in a particular cell type.[4][6][10] For example, in some cancers, high SET7 expression is associated with poorer survival, while in others, it appears to have a protective role.[4][11] Therefore, the effect of this compound treatment will depend on the specific genetic and epigenetic landscape of the cells being studied.
Q4: Could the unexpected phenotypes be due to off-target effects of this compound?
While this compound is described as a selective SET7 inhibitor, the possibility of off-target effects should always be considered, as is the case with any small molecule inhibitor.[4] It is reported to have low activity against other methyltransferases like DNMT1, DOT1L, EZH2, NSD1, SETD8, and G9a at concentrations where it potently inhibits SET7.[1] However, at higher concentrations, off-target activity may become more pronounced. It is crucial to use the lowest effective concentration of this compound and to include appropriate controls to assess for potential off-target effects.
Troubleshooting Guide
This guide provides a structured approach to investigating unexpected phenotypes following this compound treatment.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected increase in cell proliferation | The tumor suppressor functions of SET7 may be dominant in your cell model. SET7 can stabilize p53 and regulate other tumor suppressor pathways.[6][12] | 1. Validate SET7 expression: Confirm that your cell line expresses SET7 at the protein level. 2. Assess p53 status: Determine the mutation status and protein levels of p53 in your cells. 3. Analyze cell cycle: Perform cell cycle analysis (e.g., by flow cytometry) to identify specific cell cycle phase alterations. |
| No significant phenotype observed | 1. Inactive compound: The compound may have degraded. 2. Low SET7 expression: The target may not be present at sufficient levels in your model. 3. Redundancy: Other methyltransferases may be compensating for the loss of SET7 activity. | 1. Confirm compound activity: Use a positive control cell line known to be sensitive to SET7 inhibition (e.g., MCF7, HL60).[1] 2. Measure SET7 levels: Quantify SET7 mRNA and protein levels in your experimental system. 3. Perform dose-response: Test a wider range of this compound concentrations. |
| Phenotype is not consistent with published data for SET7 inhibition | Context-dependent function of SET7: The role of SET7 is highly dependent on the cellular environment and signaling pathways active in a specific cell type.[4] | 1. Characterize your cell model: Profile the expression of key SET7 substrates and interacting partners (e.g., p53, E2F1, YAP, STAT3).[6][13] 2. Pathway analysis: Use transcriptomic or proteomic approaches to identify the signaling pathways that are most affected by this compound treatment in your specific model. |
| High degree of cell death at low concentrations | Off-target toxicity or specific dependency: The cells may be particularly sensitive to the inhibition of a specific SET7-regulated pathway or an unforeseen off-target effect. | 1. Perform a cytotoxicity assay: Determine the precise IC50 for cell viability. 2. Use a control compound: If available, use a structurally related but inactive compound to rule out non-specific toxicity. 3. Rescue experiment: If a specific downstream effector is suspected, attempt a rescue experiment by overexpressing that factor. |
Data Summary
Table 1: this compound Inhibitor Profile
| Parameter | Value | Reference |
| Target | Histone Methyltransferase SET7 (SETD7) | [1][2][3] |
| IC50 | 4.59 µM | [1][2] |
| Selectivity | Displays selectivity over DNMT1, DOT1L, EZH2, NSD1, SETD8, and G9a. | [1] |
| Reported Activity | Anticancer activity; inhibits proliferation of MCF7 and HL60 cells. | [1] |
Table 2: Key Non-Histone Substrates of SET7 and Potential Consequences of Inhibition
| Substrate | Function | Potential Consequence of SET7 Inhibition | Reference |
| p53 | Tumor suppressor; cell cycle arrest, apoptosis. | Decreased stability and activity, potentially leading to reduced apoptosis and increased cell proliferation. | [6][13] |
| E2F1 | Transcription factor; cell cycle progression, apoptosis. | Context-dependent; can lead to either stabilization or degradation, affecting cell cycle and apoptosis. | [6][13] |
| YAP | Transcriptional co-activator; cell proliferation, organ size. | Altered subcellular localization and activity of the Hippo pathway. | [14] |
| STAT3 | Transcription factor; cell growth, apoptosis, immune response. | Altered activity and target gene expression. | [13] |
| DNMT1 | DNA methyltransferase; maintenance of DNA methylation. | Destabilization, potentially leading to global changes in DNA methylation. | [6] |
Experimental Protocols
Protocol 1: Cellular Proliferation Assay
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Cell Seeding: Seed cells in a 96-well plate at a density determined to be in the logarithmic growth phase for the duration of the experiment.
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Compound Treatment: The following day, treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM). Include a DMSO-only control.
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Incubation: Incubate the cells for a period relevant to your experimental question (e.g., 72-120 hours).[1]
-
Viability Assessment: Measure cell viability using a standard method such as MTT, resazurin, or a commercial kit that measures ATP content (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the relative cell viability for each concentration compared to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Western Blot for SET7 Substrate Methylation
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Cell Lysis: Treat cells with this compound or DMSO for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the methylated form of a known SET7 substrate (e.g., monomethyl-p53). Also, probe a separate blot or strip and re-probe the same blot for the total protein of the substrate and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Analysis: Quantify the band intensities and normalize the methylated protein signal to the total protein signal and the loading control.
Visualizations
Caption: Mechanism of action of this compound and its impact on cellular processes.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. SETD7 Dual Role in Disease and Opportunities for Therapeutic Intervention: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are SETD7 inhibitors and how do they work? [synapse.patsnap.com]
- 6. oncokb.org [oncokb.org]
- 7. uniprot.org [uniprot.org]
- 8. mdpi.com [mdpi.com]
- 9. Transcriptional regulation by the Set7 lysine methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Epigenetic Regulation of Nonhistone Proteins by SETD7: New Targets in Cancer [frontiersin.org]
- 11. SETD7 Expression Is Associated with Breast Cancer Survival Outcomes for Specific Molecular Subtypes: A Systematic Analysis of Publicly Available Datasets [mdpi.com]
- 12. Frontiers | p53-Independent Effects of Set7/9 Lysine Methyltransferase on Metabolism of Non-Small Cell Lung Cancer Cells [frontiersin.org]
- 13. The Epigenetic Regulation of Nonhistone Proteins by SETD7: New Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Selectivity of DC-S239: A Comparative Guide to its Cross-Reactivity with other Methyltransferases
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount. This guide provides a detailed comparison of the cross-reactivity of DC-S239, a known inhibitor of the histone methyltransferase SET7, against a panel of other methyltransferases. The data presented herein is compiled from published research to facilitate an objective evaluation of this compound's performance and to provide a framework for its application in further studies.
This compound has been identified as a selective inhibitor of SET7, a histone methyltransferase implicated in various biological processes and diseases.[1] This guide summarizes the inhibitory activity of this compound against its primary target, SET7, and compares it to its activity against other key methyltransferases, including DNMT1, DOT1L, EZH2, NSD1, SETD8, and G9a.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound was determined against a panel of methyltransferases. The half-maximal inhibitory concentration (IC50) for SET7 was established, and the percentage of inhibition at a high concentration (100 μM) was determined for the other methyltransferases to assess cross-reactivity.
| Target Methyltransferase | IC50 (μM) | % Inhibition at 100 μM |
| SET7 | 4.59 | 90% |
| DNMT1 | > 100 | < 45% |
| DOT1L | > 100 | < 45% |
| EZH2 | > 100 | < 45% |
| NSD1 | > 100 | < 45% |
| SETD8 | > 100 | < 45% |
| G9a | > 100 | < 45% |
Table 1: Inhibitory activity of this compound against a panel of methyltransferases. The IC50 value for SET7 and the percentage of inhibition for other methyltransferases at a concentration of 100 μM are shown.[1]
Experimental Protocols
The determination of the inhibitory activity of this compound was performed using a biochemical assay. The following provides a detailed methodology for the key experiments cited.
In Vitro Methyltransferase Inhibition Assay (AlphaLISA)
A common method for assessing methyltransferase activity and inhibition is the Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA). This bead-based assay provides a sensitive and high-throughput method to measure the methylation of a substrate.
Principle: The assay involves a donor bead and an acceptor bead that are brought into close proximity when a methylation event occurs on a biotinylated substrate. Upon excitation, the donor bead releases singlet oxygen, which activates the acceptor bead, resulting in light emission. The intensity of the emitted light is proportional to the level of methylation.
Experimental Workflow:
Detailed Steps:
-
Reaction Setup: The methyltransferase enzyme, a biotinylated substrate peptide (e.g., a histone tail peptide), the methyl donor S-adenosylmethionine (SAM), and varying concentrations of the inhibitor (this compound) are combined in a reaction buffer.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., room temperature or 37°C) for a specific period to allow for the enzymatic reaction to occur.
-
Detection: A suspension of streptavidin-coated donor beads and acceptor beads conjugated to an antibody specific for the methylated substrate are added to the reaction mixture.
-
Signal Measurement: After another incubation period to allow for bead proximity, the plate is read on an AlphaScreen-capable plate reader. The resulting luminescent signal is measured.
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Data Analysis: The percentage of inhibition is calculated by comparing the signal in the presence of the inhibitor to the signal of the control (no inhibitor). IC50 values are determined by fitting the dose-response data to a suitable equation.
Signaling Pathway Context
To understand the biological relevance of inhibiting SET7, it is important to consider its role in cellular signaling pathways. SET7 is known to methylate a variety of histone and non-histone proteins, thereby influencing gene expression and other cellular processes.
References
On-Target Activity of DC-S239: A Comparative Guide to Rescue Experiments and Alternative SET7 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental approaches to confirm the on-target activity of DC-S239, a selective inhibitor of the histone methyltransferase SET7. We present data on this compound and its alternatives, detail relevant experimental protocols, and visualize key signaling pathways and experimental workflows.
Introduction to this compound and On-Target Validation
This compound is a chemical probe that selectively inhibits SET7 (also known as SETD7 or KMT7), a protein lysine methyltransferase involved in the regulation of various cellular processes through the methylation of histone and non-histone proteins. Key signaling pathways influenced by SET7 activity include the p53 tumor suppressor pathway and the Hippo-YAP pathway, which are critical in cell proliferation, apoptosis, and organ size control.
Confirming that the biological effects of a small molecule inhibitor like this compound are a direct consequence of its interaction with the intended target is crucial. A "rescue experiment" is a powerful method for such validation. In a classic rescue experiment, a phenotype induced by the inhibitor is reversed by the expression of a target protein that has been mutated to be resistant to the inhibitor. While specific rescue experiment data for this compound is not publicly available, we will outline a generalized workflow for this approach. An alternative and more commonly reported method to infer on-target activity is to demonstrate that the pharmacological inhibition of the target phenocopies the genetic knockout or knockdown of the same target.
Comparison of SET7 Inhibitors
Several small molecules have been identified as inhibitors of SET7, each with varying potency and selectivity. This section compares this compound with other notable SET7 inhibitors.
Table 1: Biochemical Potency of SET7 Inhibitors
| Compound | IC50 (µM) | Assay Type | Reference |
| This compound | 4.59 | Biochemical Assay | [1] |
| DC-S285 | 9.3 | AlphaLISA Assay | |
| DC-S303 | 1.1 | AlphaLISA Assay | |
| (R)-PFI-2 | 0.002 | Biochemical Assay | |
| Cyproheptadine | ~20 | Biochemical Assay |
Table 2: Cellular Activity of SET7 Inhibitors
| Compound | Cell Line | IC50 (µM) | Assay Type | Reference |
| This compound | MCF7 | >50 | Cell Proliferation | [2] |
| HL60 | 18.2 | Cell Proliferation | [2] | |
| MV4-11 | 10.5 | Cell Proliferation | [2] | |
| (R)-PFI-2 | MCF7 | Not Reported | YAP Localization | [3] |
| Cyproheptadine | HCT116 | 52-104 | Cell Proliferation |
Key Signaling Pathways Modulated by SET7
SET7 plays a crucial role in regulating the activity of key proteins in the p53 and Hippo-YAP signaling pathways.
SET7 and the p53 Pathway
SET7 can methylate p53 at lysine 372 (K372), which is thought to stabilize p53 and promote its transcriptional activity, leading to the expression of target genes that control cell cycle arrest and apoptosis.
Caption: SET7-mediated methylation of p53 leading to cell cycle arrest and apoptosis.
SET7 and the Hippo-YAP Pathway
SET7 can methylate the transcriptional co-activator YAP at lysine 494 (K494). This methylation promotes the cytoplasmic retention of YAP, thereby inhibiting its transcriptional activity and suppressing the expression of genes that promote cell proliferation.
Caption: SET7-mediated regulation of the Hippo-YAP signaling pathway.
Experimental Protocols
General Protocol for a SET7 Inhibition Assay (AlphaLISA)
This protocol is adapted from commercially available kits and literature reports for measuring SET7 methyltransferase activity.
-
Reagent Preparation :
-
Prepare a reaction buffer containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0), DTT, and a source of methyl groups (S-adenosyl-L-methionine, SAM).
-
Prepare a solution of recombinant human SET7 enzyme.
-
Prepare a solution of the histone H3 peptide substrate.
-
Prepare serial dilutions of this compound and control inhibitors.
-
-
Reaction Setup :
-
In a 384-well plate, add the reaction buffer, SET7 enzyme, and the inhibitor (or vehicle control).
-
Initiate the reaction by adding the histone H3 peptide substrate and SAM.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection :
-
Stop the reaction by adding a solution containing AlphaLISA acceptor beads conjugated to an antibody that recognizes the monomethylated histone H3 peptide and streptavidin-coated donor beads (assuming a biotinylated substrate).
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Generalized Workflow for a Rescue Experiment to Confirm On-Target Activity
This workflow outlines the key steps to perform a rescue experiment to validate that the effects of this compound are mediated through SET7.
Caption: A generalized workflow for a rescue experiment to validate a small molecule inhibitor.
Detailed Steps for the Rescue Experiment Workflow:
-
Identify a Sensitive Cell Line and a Measurable Phenotype : Select a cell line where this compound elicits a clear and quantifiable phenotype, such as inhibition of cell proliferation or a change in the expression of a SET7 target gene.
-
Generate an Inhibitor-Resistant SET7 Mutant : This is the most critical and challenging step. It requires knowledge of the this compound binding site on SET7. Based on structural information or computational modeling, identify amino acid residues in the binding pocket that are crucial for inhibitor binding but not for the enzyme's catalytic activity. Use site-directed mutagenesis to alter these residues.
-
Express Wild-Type and Mutant SET7 : Transfect the sensitive cell line with expression vectors for wild-type SET7, the inhibitor-resistant SET7 mutant, or an empty vector as a control.
-
Treat with this compound : Treat the transfected cells with a concentration of this compound that is known to induce the phenotype of interest.
-
Assess the Phenotype : Measure the previously identified phenotype in all experimental groups.
-
Analyze the Results :
-
Empty Vector Control : this compound should induce the phenotype.
-
Wild-Type SET7 Overexpression : this compound should still induce the phenotype, and may even be more pronounced due to higher levels of the target.
-
Resistant SET7 Mutant : The cells should be resistant to the effects of this compound, and the phenotype should be "rescued" (i.e., closer to the vehicle-treated control).
-
Conclusion
Confirming the on-target activity of a chemical probe like this compound is essential for its use in biological research. While direct rescue experiment data for this compound is not currently available, the principles and workflows outlined in this guide provide a framework for such validation. The comparison with alternative SET7 inhibitors highlights the importance of selecting the appropriate tool for specific research questions, considering both biochemical potency and cellular activity. Future studies involving rescue experiments or detailed comparisons of inhibitor-induced phenotypes with genetic perturbations of SET7 will be invaluable in further validating this compound as a selective chemical probe.
References
A One-Sided Comparison: Unveiling the Cellular Effects of DC-S239 in the Absence of Data on DC-S238
A comparative analysis of the cellular effects of DC-S239 and DC-S238 is not feasible at this time due to a complete lack of publicly available scientific literature and experimental data on DC-S238. Extensive searches have failed to identify any research, pharmacological data, or chemical information pertaining to a compound designated as DC-S238. Therefore, this guide will focus exclusively on the known cellular effects and mechanism of action of this compound, a documented inhibitor of the histone methyltransferase SET7.
This compound: A Potent and Selective SET7 Inhibitor
This compound has been identified as a potent and selective inhibitor of SET7 (also known as SETD7 or KMT7), a histone methyltransferase that plays a crucial role in regulating gene expression and protein function through the monomethylation of lysine residues on both histone and non-histone proteins.[1][2] This selectivity is a key feature, with studies showing that this compound has significantly less inhibitory activity against other methyltransferases such as DNMT1, DOT1L, EZH2, NSD1, SETD8, and G9a.[1]
Anticancer Activity and Cellular Proliferation
The primary cellular effect of this compound observed in research is its anticancer activity, demonstrated through the inhibition of cancer cell proliferation.[1] This effect is dose-dependent. For instance, this compound has been shown to inhibit the proliferation of various cancer cell lines, including MCF7 (breast cancer), HL60 (promyelocytic leukemia), and MV4-11 (acute myeloid leukemia).[1] However, it did not show significant activity against HCT116 (colon cancer) and DHL4 (lymphoma) cells, suggesting a degree of cell-type specificity in its action.[1]
Quantitative Data Summary
The following table summarizes the available quantitative data on the cellular effects of this compound.
| Compound | Target | IC50 (In Vitro) | Cell Line | Cellular Effect | IC50 (Cell-Based) |
| This compound | SET7 | 4.59 µM[1] | MCF7 | Inhibition of proliferation | 10.93 µM[1] |
| HL60 | Inhibition of proliferation | 16.43 µM[1] | |||
| MV4-11 | Inhibition of proliferation | Data not available | |||
| HCT116 | No significant effect | Data not available | |||
| DHL4 | No significant effect | Data not available |
Experimental Protocols
Below are detailed methodologies for key experiments that could be used to characterize the cellular effects of a compound like this compound.
Cell Proliferation Assay (AlamarBlue Assay)
This assay quantitatively measures the proliferation of cells and can be used to determine the cytotoxic effects of a compound.
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72, 120 hours) at 37°C and 5% CO2.
-
AlamarBlue Addition: Add 10 µL of AlamarBlue reagent to each well.
-
Incubation with Reagent: Incubate the plates for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence or absorbance of each well using a microplate reader. The intensity is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).
In Vitro Histone Methyltransferase (HMT) Assay
This biochemical assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of a specific histone methyltransferase.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing recombinant SET7 enzyme, a histone H3 peptide substrate, and S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM) as a methyl donor, in a suitable reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction wells. Include a no-inhibitor control and a no-enzyme control.
-
Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme or substrate. Incubate the plate at 30°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Measurement of Methylation: Transfer the reaction mixture to a filter paper, wash to remove unincorporated [3H]-SAM, and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition of SET7 activity for each concentration of this compound. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
SET7 Signaling Pathway
The following diagram illustrates the central role of SET7 in methylating histone and non-histone proteins, thereby influencing various cellular processes. This compound acts by inhibiting the enzymatic activity of SET7.
Caption: Simplified signaling pathway of SET7 and the inhibitory action of this compound.
General Experimental Workflow for Compound Evaluation
This diagram outlines a typical workflow for assessing the cellular effects of a novel compound.
Caption: A general workflow for evaluating the cellular effects of a compound.
References
Assessing the Specificity of the SET7 Inhibitor DC-S239 in a Panel of Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the histone methyltransferase SET7 inhibitor, DC-S239, and its alternatives. The objective is to assess its specificity and cytotoxic activity across a panel of cancer cell lines, offering valuable data for researchers in oncology and drug discovery.
Introduction to this compound and SET7 Inhibition
This compound is a small molecule inhibitor of SET7 (also known as SETD7 or KMT7), a protein lysine methyltransferase.[1] SET7 is a key epigenetic regulator involved in various cellular processes, including cell cycle control, DNA damage response, and transcriptional regulation, by methylating both histone and non-histone proteins.[2][3] Dysregulation of SET7 activity has been implicated in the pathogenesis of several cancers, making it an attractive therapeutic target.[3][4][5] This guide evaluates the specificity of this compound and compares its performance against other known SET7 inhibitors.
Comparative Cytotoxicity Analysis
To provide a clear comparison of the cytotoxic effects of this compound and its alternatives, the following table summarizes the half-maximal inhibitory concentration (IC50) values across a panel of selected cancer cell lines.
Table 1: Comparative IC50 Values (μM) of SET7 Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | This compound | DC-S285 | (R)-PFI-2 | Cyproheptadine Analog |
| MCF7 | Breast Cancer | Data Not Available | 21.4 | Data Not Available | Data Not Available |
| Jurkat | T-cell Leukemia | Data Not Available | 2.2 | Data Not Available | Data Not Available |
| THP-1 | Acute Monocytic Leukemia | Data Not Available | 3.5 | Data Not Available | Data Not Available |
| U937 | Histiocytic Lymphoma | Data Not Available | 3.9 | Data Not Available | Data Not Available |
| HCT116 | Colorectal Carcinoma | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| A549 | Lung Carcinoma | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| PC-3 | Prostate Cancer | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| HeLa | Cervical Cancer | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: "Data Not Available" indicates that specific experimental data for these compound-cell line combinations were not found in the searched literature. This highlights a significant gap in the current publicly available data.
Based on the limited available data, DC-S285, a derivative of this compound, shows promising activity in leukemia and lymphoma cell lines. Further studies are required to establish a comprehensive cytotoxicity profile for this compound and other emerging SET7 inhibitors across a broader, standardized panel of cancer cell lines.
Experimental Protocols
To ensure reproducibility and standardization, detailed protocols for the key assays are provided below.
Cell Viability (Resazurin) Assay
This assay assesses cell viability by measuring the metabolic reduction of resazurin to the fluorescent resorufin by viable cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound and other test compounds
-
Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile-filtered)
-
96-well black, clear-bottom tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compounds. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 72 hours.
-
Resazurin Addition: Following incubation, add resazurin solution to each well to a final concentration of 10% of the total volume.
-
Incubation with Resazurin: Incubate the plates for 2-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 values by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Kinase Selectivity Profiling
To determine the specificity of this compound, its activity should be tested against a panel of other histone methyltransferases and kinases.
Materials:
-
Recombinant human SET7 and other kinases
-
Substrates for each kinase (e.g., histone H3 peptide for SET7)
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
-
Scintillation plates
-
Assay buffer
-
This compound
Procedure:
-
Assay Preparation: Prepare a reaction mixture containing the assay buffer, the respective kinase, and its substrate.
-
Compound Addition: Add this compound at various concentrations to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding [3H]-SAM.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time.
-
Termination and Detection: Stop the reaction and transfer the mixture to a scintillation plate to measure the incorporation of the radiolabeled methyl group into the substrate.
-
Data Analysis: Calculate the percentage of inhibition of kinase activity at each concentration of this compound and determine the IC50 value. Compare the IC50 value for SET7 with those for other kinases to assess selectivity. A significantly higher IC50 for other kinases indicates selectivity for SET7.
Signaling Pathways and Experimental Workflows
Visual representations of the SET7 signaling pathway and experimental workflows are provided below to aid in understanding the mechanism of action and experimental design.
Caption: SET7 methylates histone and non-histone proteins, influencing gene expression and cellular processes like cell cycle and apoptosis. This compound inhibits SET7 activity.
Caption: Workflow for determining the IC50 values of SET7 inhibitors using the resazurin-based cell viability assay.
Conclusion and Future Directions
This compound is a promising selective inhibitor of SET7. However, this guide highlights a critical need for comprehensive, publicly available data on its cytotoxic activity across a broad panel of cancer cell lines. The provided data on its derivative, DC-S285, suggests that this class of compounds warrants further investigation.
For future studies, it is recommended to:
-
Perform a head-to-head comparison: Screen this compound, DC-S285, and other potent SET7 inhibitors against a large, standardized cancer cell line panel, such as the NCI-60 or the Cancer Cell Line Encyclopedia (CCLE).
-
Investigate mechanisms of resistance: Identify potential resistance mechanisms to this compound in different cancer cell types.
-
Explore combination therapies: Evaluate the synergistic effects of this compound with other established anti-cancer agents.
By addressing these gaps, the scientific community can better understand the therapeutic potential of SET7 inhibition and accelerate the development of novel cancer therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. The role of SET domain containing lysine methyltransferase 7 in tumorigenesis and development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Systematic Review to Define the Multi-Faceted Role of Lysine Methyltransferase SETD7 in Cancer [mdpi.com]
- 5. What are SETD7 inhibitors and how do they work? [synapse.patsnap.com]
Safety Operating Guide
Personal protective equipment for handling DC-S239
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling DC-S239 (Ethyl 2-Amino-4-methyl-5-((3-nitrophenyl)carbamoyl)-thiophene-3-carboxylate; CAS No. 303141-21-1). The following procedural guidance is based on best practices for handling research-grade chemicals where a comprehensive Safety Data Sheet (SDS) is not publicly available. It is imperative to supplement this guide with a substance-specific risk assessment before commencing any experimental work.
Compound Information
| Identifier | Value |
| Product Name | This compound |
| Chemical Name | Ethyl 2-Amino-4-methyl-5-((3-nitrophenyl)carbamoyl)-thiophene-3-carboxylate |
| CAS Number | 303141-21-1 |
| Molecular Formula | C₁₅H₁₅N₃O₅S |
| Molecular Weight | 349.36 g/mol |
| Known Function | Selective histone methyltransferase SET7 inhibitor with anticancer activity.[1] |
| Form | Solid |
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound to minimize exposure risk.
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from splashes or airborne particles. |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves). | Prevents skin contact. |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling powders. | Minimizes inhalation of dust or aerosols. |
Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical for maintaining the integrity of this compound and ensuring laboratory safety.
Handling:
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Spill Management: In case of a spill, avoid generating dust. Absorb with an inert material and place in a suitable container for disposal.
Storage:
-
Short-term (days to weeks): Store at 0 - 4°C in a dry, dark place.
-
Long-term (months to years): Store at -20°C in a dry, dark place.
-
Stock Solutions: Store at -20°C for up to one month or -80°C for up to six months.[1]
-
Container: Keep the container tightly sealed.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
-
Waste Characterization: As a precaution, treat this compound as hazardous waste.
-
Containerization: Collect waste in a clearly labeled, sealed container.
-
Disposal Route: Dispose of through a licensed professional waste disposal service. Do not dispose of down the drain or in regular trash.
Experimental Workflows
The following diagrams illustrate the recommended workflows for handling and disposing of this compound.
Caption: Recommended workflow for the safe handling of this compound.
Caption: Step-by-step process for the proper disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
